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Crocin 4

Cat. No.: B12424075
CAS No.: 55750-86-2
M. Wt: 504.6 g/mol
InChI Key: ATQIQIBBBWQWOT-OMNKTTJZSA-N
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Description

Contextualization of Crocin-4 within Carotenoid Glycoside Research

Crocin-4 is a prominent member of the crocins, a class of water-soluble carotenoid glycosides. researchgate.net Carotenoids are natural isoprenoid pigments synthesized by plants, fungi, algae, and bacteria, responsible for a spectrum of colors from yellow to red. researchgate.net Unlike most carotenoids which are fat-soluble, crocins possess hydrophilic properties due to the presence of sugar moieties attached to a carotenoid core. researchgate.netnih.gov

The core structure of all crocins is crocetin (B7823005), a 20-carbon dicarboxylic acid apocarotenoid. nih.govnih.gov The various forms of crocin (B39872) are distinguished by the type and number of sugar groups esterified to the carboxylic acid ends of the crocetin molecule. amerigoscientific.com Crocin-4 is specifically the trans-isomer of crocetin di-(β-D-gentiobiosyl) ester. researchgate.net It is chemically defined as a crocetin molecule esterified with two β-D-gentiobiosyl units. researchgate.net This structure contributes to its significant water solubility, a characteristic that sets it apart from many other carotenoids and influences its biological activity. researchgate.net

Crocins, including Crocin-4, are the primary chemical compounds responsible for the vibrant color of saffron, a spice derived from the stigmas of the Crocus sativus flower. nih.govwikipedia.org They are also found in the fruits of Gardenia jasminoides. researchgate.netfrontiersin.org Within the crocin family, several analogues exist, often designated as crocin-1 through crocin-4, with trans-crocin-4 being one of the most prevalent forms found in Spanish saffron. nih.gov

Table 1: Chemical Classification of Crocin-4

Attribute Description
Compound Class Carotenoid Glycoside researchgate.net
Sub-Class Crocin amerigoscientific.com
Core Structure Crocetin (8,8'-diapo-carotenedioic acid) nih.gov
Glycosidic Moiety β-D-gentiobiose researchgate.net
Chemical Name trans-Crocetin di-(β-D-gentiobiosyl) ester researchgate.net

| Molecular Formula | C44H64O24 wikipedia.orgnih.gov |

Historical Trajectories and Key Discoveries in Crocin-4 Research

The study of saffron and its constituents has a long history, but the specific investigation into its chemical components, like Crocin-4, is more recent. nih.gov Initial research focused on the extraction and identification of the compounds responsible for saffron's distinct color, flavor, and aroma. nih.gov The development of advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), was a pivotal moment in crocin research. wikipedia.orgresearchgate.net These methods allowed for the separation, identification, and quantification of the individual crocin analogues, including Crocin-4, from complex saffron extracts. wikipedia.orgresearchgate.net

A significant discovery in the pharmacological study of Crocin-4 was its ability to cross the blood-brain barrier. medchemexpress.com Research demonstrated that trans-crocin 4, when administered intraperitoneally in mice, could be detected in the brain, and importantly, it did not hydrolyze into its aglycone form, crocetin. medchemexpress.com This finding opened new avenues for investigating its potential as a neuroprotective agent. medchemexpress.com

Subsequent research has increasingly focused on the specific biological activities of Crocin-4. Studies have explored its potent antioxidant properties and its role in combating oxidative stress. wikipedia.orgmedchemexpress.com A key area of discovery has been its potential application in neurodegenerative diseases, particularly Alzheimer's disease. medchemexpress.com Research has shown that Crocin-4 can inhibit the aggregation of amyloid-β (Aβ) fibrils, a key pathological hallmark of Alzheimer's. medchemexpress.com Furthermore, it has been found to modulate the amyloidogenic pathway and tau misprocessing in neuronal cell culture models. medchemexpress.com Beyond neuroprotection, its anti-inflammatory and antitumor activities have also become subjects of scientific inquiry. nih.govmedchemexpress.com

Table 2: Selected Milestones in Crocin-4 Research

Year of Publication Key Discovery/Finding Research Focus
2018 trans-crocin 4 was shown to penetrate the blood-brain barrier in mice without being hydrolyzed to crocetin. medchemexpress.com Pharmacokinetics
2019 Crocin-4 was found to modulate the amyloidogenic pathway and tau misprocessing in Alzheimer's disease cell models. medchemexpress.com Neuropharmacology
2020 Research demonstrated that crocus-derived compounds, including crocins, alter the aggregation pathway of amyloid-β protein. medchemexpress.com Alzheimer's Disease

Current Research Paradigms and Challenges in Crocin-4 Studies

Current research on Crocin-4 is largely driven by its therapeutic potential, focusing on its pharmacological effects and the development of sustainable production methods.

Research Paradigms:

Neuroprotection: The primary focus of current research is the neuroprotective activity of Crocin-4, especially in the context of Alzheimer's and Parkinson's diseases. wikipedia.org Investigations are centered on its mechanisms of action, such as inhibiting Aβ aggregation, reducing tau phosphorylation, and counteracting oxidative stress and neuroinflammation. wikipedia.orgmedchemexpress.com

Anticancer Activity: There is a growing body of research into the antitumor effects of crocins. amerigoscientific.comnih.gov Studies are exploring how Crocin-4 can induce apoptosis (programmed cell death) and inhibit the proliferation and invasion of various cancer cells. amerigoscientific.comnih.gov

Anti-inflammatory and Antioxidant Effects: Crocin-4's potent antioxidant and anti-inflammatory properties are another major research paradigm. researchgate.netresearchgate.net Scientists are investigating its ability to scavenge free radicals, enhance the body's own antioxidant enzyme systems, and suppress pro-inflammatory pathways like NF-κB. wikipedia.orgresearchgate.net

Biosynthesis and Metabolic Engineering: Due to the high cost and limited supply of saffron, significant research efforts are directed towards establishing alternative production sources for Crocin-4. nih.gov This involves elucidating the biosynthetic pathway of crocins and using metabolic engineering techniques to produce them in heterologous systems like microbes (E. coli, yeast) and other plants (Nicotiana species). nih.govfrontiersin.orgbiorxiv.org The carotenoid cleavage dioxygenase 2L (CsCCD2L) has been identified as a key enzyme in this pathway. frontiersin.org

Research Challenges:

Supply and Cost: The natural source of Crocin-4, Crocus sativus, is labor-intensive to cultivate and harvest, making the pure compound expensive and its supply limited. biorxiv.orgmdpi.com This high cost is a significant barrier to conducting large-scale preclinical and clinical studies. nih.govbiorxiv.org

Chemical Instability: Crocins are sensitive to light and high temperatures, which can lead to degradation and isomerization from the trans to the cis form. nih.govresearchgate.net This instability poses a challenge for accurate quantification, extraction, and the formulation of stable products. nih.gov

Heterologous Production Yields: While metabolic engineering offers a promising alternative, achieving high yields of Crocin-4 in microbial or plant hosts remains a significant challenge. biorxiv.orgbiorxiv.org Optimizing the expression of biosynthetic genes and the supply of precursor molecules like zeaxanthin (B1683548) is an ongoing area of research. frontiersin.orgmdpi.com

Translational Gap: A substantial portion of the research on Crocin-4's benefits has been conducted in vitro or in animal models. wikipedia.org There is a notable lack of robust clinical trials in humans to definitively establish its therapeutic efficacy. wikipedia.org Bridging this gap between preclinical findings and clinical application is a major hurdle, common in natural product research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O9 B12424075 Crocin 4 CAS No. 55750-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55750-86-2

Molecular Formula

C27H36O9

Molecular Weight

504.6 g/mol

IUPAC Name

1-O-methyl 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

InChI

InChI=1S/C27H36O9/c1-17(12-8-14-19(3)25(32)34-5)10-6-7-11-18(2)13-9-15-20(4)26(33)36-27-24(31)23(30)22(29)21(16-28)35-27/h6-15,21-24,27-31H,16H2,1-5H3/b7-6+,12-8+,13-9+,17-10+,18-11+,19-14+,20-15+/t21-,22-,23+,24-,27+/m1/s1

InChI Key

ATQIQIBBBWQWOT-OMNKTTJZSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)OC

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)OC

Origin of Product

United States

Research Methodologies for Crocin 4 Isolation, Purification, and Characterization

Advanced Chromatographic Techniques for Crocin-4 Isolation and Purification

Chromatography is a cornerstone in the separation and purification of Crocin-4 from complex natural extracts, primarily from saffron (Crocus sativus L.) and gardenia fruits (Gardenia jasminoides Ellis). nih.govnih.govresearchgate.net Various chromatographic methods have been optimized to achieve high resolution and purity.

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the quantitative determination and purification of crocins, including Crocin-4. researchgate.netrifst.ac.ir Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for the separation of these compounds. rifst.ac.irnih.gov The method's efficiency is dependent on several parameters, including the mobile phase composition, flow rate, and detection wavelength.

Researchers have developed various HPLC methods to separate different crocin (B39872) analogues. For instance, a gradient solvent system with a C18 reversed-phase column has been used to separate picrocrocin (B1677794), and cis- and trans-crocins from saffron extracts. aua.gr The mobile phase often consists of a mixture of an aqueous solution (sometimes acidified with acetic or formic acid) and an organic solvent like methanol (B129727) or acetonitrile, with a gradient elution program to effectively separate the different crocins. nih.govnifc.gov.vn Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at a wavelength of 440 nm, which is the characteristic absorption maximum for crocins. nih.govaua.gringentaconnect.com The identification of peaks corresponding to specific crocins, such as trans-crocin-4, is a common outcome of these analyses. nih.govbiomedgrid.com

HPLC Parameters for Crocin-4 Analysis
ParameterDescriptionSource
ColumnC18, ODS, 250 mm x 4.6 mm, 5.0 µm particle size rifst.ac.ir
Mobile PhaseMethanol (HPLC grade) with a gradient flow (20% to 80%) rifst.ac.ir
Methanol-water (55:45) ingentaconnect.comgoogle.com
Methanol/water/acetic acid (85:14.5:0.5 v/v/v) nih.gov
Flow Rate1.0 mL/min rifst.ac.iringentaconnect.com
0.8 mL/min nih.gov
Detection Wavelength440 nm nih.govrifst.ac.iringentaconnect.com
423 nm nih.gov
Column Temperature30 °C rifst.ac.ir
Injection Volume20 µL rifst.ac.ir

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the isolation of crocins. A specific application, High-Speed Countercurrent Chromatography (HSCCC), has been utilized for the separation of crocin-1, crocin-2, crocin-3, and crocin-4 from gardenia fruit. researchgate.net This method avoids the use of a solid support matrix, which can sometimes lead to sample loss. mdpi.com

In one study, a biphasic solvent system composed of hexane/ethyl acetate/n-butanol/water (1:2:1:5, v/v) was used to isolate the four crocins with high purities: 94.1% for crocin-1, 96.3% for crocin-2, 94.1% for crocin-3, and 98.9% for crocin-4. researchgate.net Centrifugal Partition Chromatography (CPC), a form of CCC, has also been employed for the purification of crocins from saffron, demonstrating its potential for scale-up. researchgate.netmdpi.com

Aqueous Two-Phase Systems (ATPS) represent a liquid-liquid extraction technique with potential for the separation of biomolecules like crocins. researchgate.net ATPS are formed by mixing two aqueous solutions of incompatible solutes, such as a polymer and a salt, or two different polymers. nih.govnih.gov This creates two immiscible aqueous phases, providing a gentle environment for the separation of sensitive compounds. researchgate.net

A novel ATPS consisting of a carbohydrate (sorbitol) and an ionic liquid (tetrabutyl phosphonium (B103445) bromide) has been proposed for the separation of crocin. researchgate.net In this system, crocin showed a greater affinity for the ionic liquid-rich phase. researchgate.net Research has indicated that an increase in the concentration of the ionic liquid and sorbitol leads to a higher partition coefficient for crocin. researchgate.net Furthermore, an increase in temperature was found to enhance the partition coefficient of crocin, with a recovery of up to 97.55% at 308 K. researchgate.net This suggests that ATPS can be an effective single-step method for crocin separation. researchgate.net

The goal of preparative chromatography is to isolate larger quantities of a pure substance for further research or application. Various preparative chromatographic techniques are used to obtain high-purity Crocin-4 and other crocins. researchgate.netuni-halle.de

Preparative HPLC is a common method for isolating individual crocins. nih.gov For instance, a Symmetry Prep C18 column has been used to isolate crocins with a purity of over 97%. nih.gov The process often involves the use of a gradient elution with a mobile phase consisting of acidified water and an organic solvent. nih.gov

Another approach involves a two-step, low-pressure liquid chromatography process. researchgate.net In one such method, a mixture of styrene–divinylbenzene copolymer and modified starch polymers was used as the stationary phase. researchgate.net A gradient elution with aqueous methanol allowed for the separation of saffron extract into twenty fractions in the first step. researchgate.net A subsequent step on a different column resulted in highly pure crocin compounds. researchgate.net Macroporous resin column chromatography has also been used as an initial fractionation step before further purification by methods like HSCCC. nih.gov

Preparative Chromatography Methods for Crocin Isolation
TechniqueStationary Phase/ColumnKey FindingsPurity AchievedSource
Preparative HPLCSymmetry Prep C18 (300 × 19 mm × 7 µm)Isolation of picrocrocin and crocins (trans-4GG, trans-2G, trans-3Gg) from Ukrainian saffron.> 97% nih.gov
Two-step, low-pressure liquid chromatographyStyrene–divinylbenzene copolymer and modified starch polymersSeparation of saffron extract into twenty fractions, followed by purification of individual crocins.Crocin-1: 99.04%, Crocin-2: 97.40%, Crocin-3: 96.70% researchgate.net
Macroporous resin column chromatography followed by HSCCCMacroporous resin (HPD-100)Two-step chromatographic approach for scale-up preparation of crocins from Gardenia jasminoides.Crocin I: 98.7%, Crocin II: 99.1% nih.gov

Spectroscopic and Spectrometric Approaches in Crocin-4 Research

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of isolated compounds like Crocin-4. These methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, including Crocin-4. acdlabs.comslideshare.net Modern NMR techniques, including one- and two-dimensional experiments, can determine the structure of complex molecules, often with very small amounts of sample. acdlabs.com

In the context of crocin research, NMR is used to confirm the identity and structure of isolated compounds. nih.gov For instance, 2D NMR experiments, such as 2D COSY (Correlation Spectroscopy), have been used to identify the structure of cis-isomers of crocetin (B7823005), the core component of crocins. nih.gov The chemical shifts (δ) in ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise assignment of the molecular structure. core.ac.uk The coupling constants (J) between adjacent nuclei in ¹H NMR spectra help to establish the connectivity of protons within the molecule. core.ac.uk By analyzing the complete set of NMR data, including COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra, researchers can unambiguously determine the complex structure of crocins like Crocin-4. core.ac.uk

Mass Spectrometry (MS) Applications in Crocin-4 Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), serves as a powerful and precise analytical technique for the identification and quantification of Crocin-4 in complex mixtures such as saffron extracts. biomedgrid.com This methodology allows for the accurate determination of various crocin compounds, with studies consistently identifying trans-crocin 4 as a predominant component in saffron samples. biomedgrid.comresearchgate.netunifi.it

In LC-MS analysis, saffron extracts, often prepared using solvents like 50% methanol, are analyzed to separate different constituents before they enter the mass spectrometer. biomedgrid.com The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a distinct molecular fingerprint for each compound. For Crocin-4, which is chemically known as crocetin di(β-D-gentiobiosyl) ester, mass spectra typically show a sodium adduct ion [M+Na]⁺ at an m/z of 999, corresponding to its molecular mass of 976 Da. aua.gr Further fragmentation analysis can reveal additional signals, such as ions at m/z 837 and 797, which correspond to specific losses of sugar moieties from the parent molecule. aua.gr

The reliability of quantitative analysis using LC-MS is often enhanced by the use of an internal standard, such as 2-nitroaniline, which helps to ensure the accuracy and reproducibility of the results. biomedgrid.com High-resolution mass spectrometry, for instance using a Quadrupole Time-of-Flight (QToF) instrument, provides highly accurate mass measurements that allow for the generation of possible elemental formulas, further confirming the identity of the compounds. olemiss.edu

Another MS technique, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, has also been employed for the analysis of crocins. rsc.org This method allows for the direct analysis of crude extracts with minimal sample preparation, showing characteristic m/z spacing patterns that correspond to different crocetin glycosides. rsc.org In MALDI-MS spectra, crocins are typically observed as cationized species, commonly forming sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. rsc.org

Table 1: Mass Spectrometric Data for Crocin-4 Identification

Ion Type Molecular Mass (Da) Observed m/z Reference
[M+Na]⁺ 976 999 aua.gr
[(M+Na)-Gnt]⁺ 976 837 aua.gr
[M-Gnt]⁺ 976 797 aua.gr

Note: m/z = mass-to-charge ratio; Gnt = Gentiobiose moiety.

UV-Visible Spectroscopy for Quantitative Research on Crocin-4

UV-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for the quantitative analysis of crocins, including Crocin-4, due to their strong light absorption in the visible range. This property is responsible for the characteristic yellow-orange color of saffron. uni-lj.si The international standard for saffron quality, ISO 3632, recommends UV-Vis spectrophotometry for quantification, specifying an absorption measurement around 440 nm for crocins. nih.gov

The UV-Vis spectrum of trans-crocins is distinguished by a strong, broad absorption band in the visible region between 400 and 500 nm, with a maximum absorption peak (λmax) typically observed at approximately 440-441 nm. aua.gruni-lj.sinih.gov This peak is characteristic of the all-trans-carotenoid structure. aua.gr In addition to the main visible peak, crocins also exhibit a secondary absorption band in the UV region around 250-260 nm, which corresponds to the glucosyl ester bonds. aua.grnih.gov Cis-isomers of crocins can be differentiated by an additional peak in the UV region at about 326-330 nm. aua.grnih.gov

For quantitative research, the concentration of crocin in a solution can be determined using the Beer-Lambert law, which relates absorbance to concentration. The molar absorption coefficient (ε) is a critical parameter in this calculation. For crocin, the molar absorption coefficient at 441 nm has been reported as approximately 1.35 x 10⁵ M⁻¹ cm⁻¹. nih.gov This high value indicates the intense color of the compound, allowing for its detection even at low concentrations. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or photodiode array (PDA) detector is the standard method for separating and quantifying individual crocins, with detection set at 440 nm. unifi.ituni-lj.si

Table 2: Spectroscopic Properties of trans-Crocin Isomers

Spectral Region Characteristic Absorption Wavelength (nm) Significance
Visible Primary absorption band ~440-441 Quantification of total trans-crocins; responsible for color. aua.grnih.govnih.gov
UV Secondary absorption band ~250-260 Corresponds to glucosyl ester bonds. aua.grnih.gov

Optimization of Extraction Methods for Research-Grade Crocin-4

Solvent-Based Extraction Optimization for Crocin-4

The efficient extraction of research-grade Crocin-4 from its natural source, primarily saffron (Crocus sativus L.), is highly dependent on the optimization of solvent-based extraction parameters. The choice of solvent and the conditions under which it is used directly impact the yield and purity of the extracted crocins. Aqueous solutions of ethanol (B145695) and methanol are commonly employed solvents for this purpose. biomedgrid.comtorbath.ac.ir

Response Surface Methodology (RSM) is a statistical approach frequently used to optimize the conditions for Solid-Liquid Extraction (SLE). frontiersin.org This method allows researchers to systematically evaluate the effects of multiple variables simultaneously to find the optimal conditions for maximizing the extraction yield. nih.gov Key parameters investigated during optimization include solvent composition (e.g., ethanol concentration in water), extraction temperature, solid-to-liquid ratio, and extraction time. frontiersin.org

For instance, studies have shown that an ethanol-water mixture of 50:50 (v/v) can be an optimal ratio for the extraction of crocin. torbath.ac.ir Optimization analyses have revealed that maximizing the recovery of phenolic compounds, including crocins, can be achieved at temperatures around 50°C, with a 50% (v/v) ethanol concentration, a solid-to-liquid ratio of 0.2 g/mL, and an extraction time of 360 minutes for conventional SLE. frontiersin.org

Solid-Phase Extraction (SPE) is another technique that can be optimized for the selective separation of crocins from other compounds in an extract. In one study, the optimal SPE conditions for separating crocins involved using a 3 mL saffron extract volume and eluting with 10 mL of a 50% (v/v) acetonitrile/water mixture. mdpi.comdntb.gov.ua

Table 3: Optimized Parameters for Solvent-Based Extraction of Crocins

Extraction Method Parameter Optimized Value Outcome
Solid-Liquid Extraction (SLE) Solvent Concentration 50% (v/v) Ethanol in Water Maximized antioxidant activity and compound recovery. frontiersin.org
Temperature 48-50°C Enhanced extractability. frontiersin.org
Solid/Liquid Ratio 0.17-0.2 g/mL Maximized antioxidant activity. frontiersin.org
Extraction Time 342-360 min Maximized yield. frontiersin.org
Solid-Phase Extraction (SPE) Elution Solvent 50% (v/v) Acetonitrile in Water Effective separation of crocins. mdpi.comdntb.gov.ua
Sample Volume 3 mL Optimized loading for separation. mdpi.comdntb.gov.ua

Novel Extraction Techniques (e.g., Ultrasound-Assisted, Supercritical Fluid Extraction) for Crocin-4 Research

To enhance extraction efficiency, reduce solvent consumption, and shorten processing times, researchers have explored several novel extraction techniques for obtaining Crocin-4. These "green" technologies include Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE). researchgate.netnih.gov

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and accelerating the release of target compounds. scribd.com UAE has been successfully applied to extract crocin from saffron. researchgate.net The process can be optimized using RSM to determine the most effective parameters. One study identified optimal conditions as an ethanol concentration of 58.58%, an extraction time of 6.85 minutes, a duty cycle of 0.82, and an ultrasonic amplitude of 91.11%. scribd.com Compared to conventional methods, UAE often results in higher extraction recoveries in a significantly shorter time. researchgate.net

Supercritical Fluid Extraction (SFE) is another advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net Supercritical CO₂ has properties of both a liquid and a gas, allowing it to diffuse into the plant matrix easily while having the solvating power of a liquid. A key advantage of SFE is that the solvent can be easily removed from the extract by simple depressurization, leaving a solvent-free product. For polar compounds like crocins, the polarity of supercritical CO₂ can be increased by adding a co-solvent or modifier, such as methanol. researchgate.net The optimization of SFE parameters like temperature, pressure, and co-solvent percentage is crucial for maximizing the yield of Crocin-4. researchgate.net

Table 4: Comparison of Novel Extraction Techniques for Crocins

Technique Principle Key Advantages Optimized Parameters Example
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances mass transfer. scribd.com Reduced extraction time, lower solvent consumption, higher yield. scribd.comresearchgate.net 58.58% ethanol, 6.85 min extraction time, 91.11% ultrasonic amplitude. scribd.com

Preclinical Mechanistic Investigations of Crocin 4 Biological Activities

Mechanistic Insights into Crocin-4's Cellular Protection Modulations

Crocin's protective effects at the cellular level are largely attributed to its robust ability to counteract oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key factor in the pathogenesis of numerous diseases. Crocin (B39872) modulates this balance through several interconnected mechanisms, including the direct scavenging of free radicals, the enhancement of endogenous antioxidant enzyme systems, and the prevention of oxidative damage to cellular components like lipids.

Crocin has demonstrated a significant capacity to mitigate oxidative stress by directly influencing ROS levels. It functions as a potent free radical scavenger, neutralizing excess ROS and preventing them from damaging cellular macromolecules. Preclinical studies have consistently shown that crocin can prevent the overproduction of ROS in various experimental models. For instance, in PC12 cells exposed to high glucose conditions—a model for diabetic neuropathy—crocin pretreatment reduced the neurotoxic effects by lowering ROS production. Similarly, crocin has been found to decrease ROS levels in microglial cells, which are associated with neuroinflammation. This ability to combat ROS production is a cornerstone of its neuroprotective and cytoprotective effects.

Table 1: Selected Preclinical Studies on Crocin's Modulation of Reactive Oxygen Species (ROS)

Model System Stressor Key Findings on ROS Modulation Reference(s)
PC12 Cells High Glucose Decreased ROS production and reduced glucose-induced toxicity.
BV-2 and N9 Microglial Cells High Glucose/Free Fatty Acids Inhibited the increase in ROS levels.
C. elegans Juglone Enhanced survival under juglone-induced oxidative stress.

Beyond direct ROS scavenging, crocin reinforces the cell's intrinsic antioxidant defenses. It potentiates the activity of key antioxidant enzymes, thereby enhancing the cell's capacity to neutralize free radicals. Studies have shown that crocin treatment increases the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).

This regulation occurs at the genetic level, as crocin can enhance the mRNA expression of these enzymes. The nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant responses, is often implicated. Crocin can activate the Nrf2/heme oxygenase-1 (HO-1) pathway, leading to a coordinated upregulation of antioxidant enzymes and cytoprotective genes. Furthermore, in the model organism C. elegans, crocin's antioxidant effects were linked to the activation of the DAF-16/FOXO pathway, which resulted in the upregulation of key antioxidant genes.

Table 2: Effect of Crocin on Key Antioxidant Enzymes in Preclinical Models

Enzyme Model System Observed Effect Reference(s)
Superoxide Dismutase (SOD) Pancreatic tissues (diabetic rats) Increased enzyme activity.
Liver and Kidney (mice) Enhanced enzyme activity.
Catalase (CAT) Pancreatic tissues (diabetic rats) Increased enzyme activity.
Liver tissue Increased enzyme activity.
Glutathione Peroxidase (GSH-Px) Liver (mice) Enhanced enzyme activity.

A critical consequence of excessive ROS is lipid peroxidation, a process that damages cellular membranes and can lead to cell death. Crocin effectively attenuates this mechanism. A primary indicator of lipid peroxidation is the level of malondialdehyde (MDA), and numerous studies have documented crocin's ability to significantly reduce MDA content in various tissues subjected to oxidative stress. This protective effect against lipid peroxidation has been observed in diverse models, including ischemia-reperfusion induced oxidative damage in the kidney and skeletal muscle of rats, highlighting its broad-spectrum cytoprotective capabilities.

Investigation of Crocin-4's Anti-Inflammatory Signaling Pathway Modulations

Inflammation is a complex biological response intricately linked with oxidative stress. Crocin has been shown to possess potent anti-inflammatory properties by modulating key signaling pathways that regulate the inflammatory process. Its mechanism of action involves the suppression of pro-inflammatory mediators and the inhibition of central transcription factors that orchestrate the inflammatory cascade.

A hallmark of crocin's anti-inflammatory activity is its ability to suppress the expression and secretion of pro-inflammatory cytokines. Preclinical studies across various models of inflammation have demonstrated that crocin can significantly reduce the levels of several key cytokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).

For example, in a rat model of collagen-induced arthritis, crocin administration led to a dose-dependent decrease in the mRNA expression of TNF-α, IL-17, IL-6, and CXCL8 in joint tissues. In lipopolysaccharide (LPS)-stimulated nucleus pulposus cells, a model for intervertebral disc inflammation, crocin inhibited the overexpression of IL-1β, TNF-α, and IL-6. This broad inhibition of key inflammatory messengers underscores its potential for managing inflammatory conditions.

Table 3: Crocin's Inhibitory Effects on Pro-Inflammatory Cytokines

Cytokine Model System Key Finding Reference(s)
TNF-α Collagen-Induced Arthritis (Rats) Decreased serum levels and mRNA expression in ankle tissues.
Breast Cancer Cells Caused a significant reduction in TNF-α levels.
IL-1β LPS-Stimulated Nucleus Pulposus Cells Inhibited LPS-induced overexpression.
Breast Cancer Cells Caused a significant reduction in IL-1β levels.
IL-6 Collagen-Induced Arthritis (Rats) Decreased serum levels and mRNA expression.
LPS-Stimulated Nucleus Pulposus Cells Inhibited LPS-induced overexpression.
IL-17 Collagen-Induced Arthritis (Rats) Decreased serum levels and mRNA expression.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. A significant body of evidence indicates that crocin exerts its anti-inflammatory effects primarily by modulating this pathway.

Crocin has been shown to inhibit the activation of NF-κB in multiple experimental settings. In LPS-stimulated macrophages, crocin was found to downregulate NF-κB activity, leading to the suppression of inducible nitric oxide synthase (iNOS) expression. In breast cancer cells, crocin's anti-inflammatory and anti-proliferative effects were linked to its ability to inhibit NF-κB activation by down-regulating the expression of Protein Kinase C theta (PRKCQ). The downregulation of NF-κB/Toll-like receptor (TLR) signaling is a recurring theme in crocin's protective mechanism. By inhibiting the activation of NF-κB, crocin effectively blocks the downstream cascade of inflammatory gene expression, thus alleviating the inflammatory response.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Interactions with Crocin-4

Preclinical in vitro studies have demonstrated the anti-inflammatory properties of crocin, a category of compounds to which crocin-4 belongs, through the dual inhibition of cyclooxygenase (COX) 1 and 2 enzymes. This inhibition consequently reduces the production of prostaglandin (B15479496) E2, a key mediator of inflammation. Furthermore, in animal models, pretreatment with crocin has been shown to dose-dependently inhibit xylene-induced ear edema in mice and carrageenan-induced paw edema in rats, further evidencing its anti-inflammatory effects.

Neuroprotective Mechanisms of Crocin-4 in Preclinical Models

Crocin-4, a significant carotenoid constituent of saffron, has demonstrated potent neuroprotective effects in various preclinical models. Its mechanisms of action are multifaceted, targeting key pathological pathways implicated in neurodegenerative diseases. These include the attenuation of neuroinflammation, modulation of apoptotic pathways, enhancement of neurotrophic factor expression, and interference with amyloidogenic and tau misprocessing pathways.

Crocin-4 exerts significant anti-inflammatory effects in the central nervous system. Studies have shown that crocin, including crocin-4, can suppress the activation of microglia, the primary immune cells of the brain, and reduce the production of pro-inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In an experimental model of Parkinson's disease, crocin treatment was found to ameliorate neuroinflammation by reducing the expression of inflammasome components like AIM2 and NLRP1, leading to decreased levels of caspase-1 and IL-1β. Furthermore, in a mouse model of Alzheimer's disease, crocin treatment suppressed inflammation by activating the PI3K/AKT signaling pathway, which in turn improved cognitive dysfunction. Research in models of atherosclerosis-associated cognitive impairment has also shown that crocin can alleviate neuroinflammation.

Crocin-4 has been shown to protect neuronal cells from apoptosis, or programmed cell death, through various mechanisms. In preclinical studies, crocin treatment has been observed to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-xL. It has been demonstrated that crocin can inhibit both intrinsic and extrinsic apoptotic pathways. This is achieved in part by mitigating mitochondrial dysfunction, which is a key trigger for the intrinsic apoptotic cascade. Furthermore, crocin has been found to modulate signaling pathways such as the JNK-BCL2-BAX pathway, which is critically involved in neuronal apoptosis.

Preclinical evidence suggests that crocin-4 can enhance the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity. A key neurotrophic factor influenced by crocin is Brain-Derived Neurotrophic Factor (BDNF). Studies in socially isolated rats, a model for psychiatric disorders, have shown that crocin can restore decreased hippocampal BDNF expression levels. In models of sleep deprivation-induced memory deficits, crocin treatment has been found to increase the levels of BDNF and its receptor, TrkB, in the hippocampus. The neuroprotective effects of crocin are often linked to the activation of the CREB-BDNF signaling pathway.

In the context of Alzheimer's disease pathology, crocin-4 has demonstrated the ability to interfere with the amyloidogenic pathway and the misprocessing of tau protein. In neuronal cell culture models of Alzheimer's, trans-crocin 4 has been shown to significantly decrease the activity of β-secretase and γ-secretases, key enzymes in the generation of toxic amyloid-beta (Aβ) peptides. This leads to a reduction in the accumulation of Aβ. Furthermore, crocin-4 has been found to inhibit the aggregation of Aβ fibrils.

Regarding tau pathology, treatment with trans-crocin 4 has been shown to significantly reduce total tau levels and the phosphorylation of tau at specific sites (pThr231 and pSer199/Ser202). This is achieved by suppressing the activity of kinases such as GSK3β and ERK1/2, which are involved in tau hyperphosphorylation. By inhibiting both Aβ aggregation and tau hyperphosphorylation, crocin-4 targets two of the central pathological hallmarks of Alzheimer's disease.

Cardioprotective Mechanistic Studies of Crocin-4

Preclinical studies have highlighted the cardioprotective effects of crocin, a class of compounds that includes crocin-4, through various mechanisms primarily centered around its antioxidant and anti-inflammatory properties. In models of myocardial infarction, crocin has been shown to enhance antioxidant capacity and improve inflammation, with evidence suggesting the involvement of the PPARγ pathway. Crocin has also demonstrated the ability to protect cardiac cells from oxidative stress by modulating signaling pathways such as TLR4/PTEN/AKT/mTOR/NF-κB and microRNA-21. Furthermore, in studies on reperfusion-induced cardiac arrhythmias, crocin's protective effects are thought to be at least partially related to the stabilization and amplification of the antioxidant system.

Regulation of Ischemia-Reperfusion Injury Pathways by Crocin-4

Ischemia-reperfusion (I/R) injury is a complex pathological process characterized by cellular damage that occurs when blood supply is restored to tissue after a period of ischemia or lack of oxygen. The reintroduction of oxygen can lead to inflammation and oxidative stress, causing damage to cellular macromolecules. Preclinical studies suggest that crocin, a primary active constituent of Crocus sativus, can modulate key pathways involved in this injury.

In a rat model of unilateral renal ischemia-reperfusion injury, crocin pretreatment was found to restore the oxidant/antioxidant balance. This was demonstrated by the recovery of renal superoxide dismutase (SOD) activity and glutathione (GSH) concentration, alongside a reduction in malondialdehyde (MDA) content. Furthermore, crocin treatment led to a significant decline in inflammatory biomarkers, including serum lactate (B86563) dehydrogenase (LDH) and kidney nitric oxide content. Mechanistically, crocin appeared to exert these effects by down-regulating the expression of renal toll-like receptor 4 (TLR4) and the inflammatory cytokine interleukin-6 (IL-6).

Modulation of Myocardial Fibrosis Mechanisms by Crocin-4

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins in the heart tissue, is a key contributor to cardiac dysfunction. Transforming growth factor-β1 (TGF-β1) is a predominant factor in pathological fibrosis. Studies on crocin have explored its potential to interfere with the molecular pathways driving this condition.

In a preclinical model of isoprenaline-induced myocardial fibrosis, crocin demonstrated a protective effect that may be associated with the TLR4/NF-κB (p65) signal transduction pathway. Treatment with crocin suppressed the expression of inflammatory cytokines, including interleukin-1, interleukin-6, and tumor necrosis factor-α (TNF-α), which were elevated by isoprenaline. Furthermore, crocin treatment resulted in a significant decrease in the mRNA levels of connective tissue growth factor (CTGF) and TGF-β1. It also modulated apoptosis-related proteins by decreasing the expression of B-cell lymphoma-2 (Bcl-2), Bcl-2-associated X protein (Bax), and caspase-3. The nuclear factor-kappa B (NF-κB) pathway is recognized as a central regulator of inflammatory cytokines implicated in cardiac fibrosis.

Hepatoprotective Mechanistic Studies of Crocin-4

Oxidative stress is a major contributor to various forms of liver injury. Crocin has been extensively studied for its ability to counteract hepatic oxidative stress through multiple mechanisms. In models of carbon tetrachloride (CCl4)-induced liver damage, crocin treatment was shown to suppress oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing levels of the antioxidant glutathione (GSH) and total antioxidant status (TAS). It also modulated the activity of antioxidant enzymes, leading to decreases in superoxide dismutase (SOD) and catalase (CAT) that were initially elevated by CCl4.

Similarly, in a D-galactose-induced aging model, crocin administration suppressed the overgeneration of lipid peroxidation products like MDA. It has been shown to increase the levels of GSH and the expression of SOD and CAT. In studies of methotrexate-induced hepatotoxicity, crocin demonstrated an ability to reduce lipid peroxidation and enhance the antioxidant capacity of liver tissue. It achieved this by increasing the activity of antioxidant enzymes such as CAT, SOD, and glutathione peroxidase (GPx) and elevating GSH content. In cases of acetaminophen-induced liver toxicity, crocin administration also decreased serum levels of MDA and increased the activity of CAT, GSH, and GPx.

Effect of Crocin on Hepatic Oxidative Stress Markers
Model of Liver InjuryEffect on Malondialdehyde (MDA)Effect on Glutathione (GSH)Effect on Superoxide Dismutase (SOD)Effect on Catalase (CAT)Source
CCl4-inducedDecreaseIncreaseDecrease (from elevated levels)Decrease (from elevated levels)
Methotrexate-inducedDecreaseIncreaseIncreaseIncrease
Acetaminophen-inducedDecreaseIncrease-Increase
D-galactose-inducedDecreaseIncreaseIncreaseIncrease

Inflammation is a critical component in the progression of liver diseases. Preclinical evidence indicates that crocin can modulate hepatic inflammatory responses, primarily by regulating the NF-κB pathway and suppressing the secretion of pro-inflammatory cytokines. In a rat model of CCl4-induced liver fibrosis, crocin treatment significantly reduced the expression of key inflammatory and fibrogenic factors in the liver tissue. These included nuclear factor-kappa B (NF-κB), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and transforming growth factor-beta (TGF-β).

In a study on methotrexate-induced liver injury, pretreatment with crocin was found to reduce proinflammatory mediators. Specifically, it decreased the elevated levels of TNF-α and IL-1β caused by methotrexate. Research on non-alcoholic steatohepatitis (NASH) also showed that animals treated with crocin had a significant suppression in the hepatic level of TNF-α.

Nephroprotective Mechanistic Studies of Crocin-4

Oxidative stress is a key factor in the pathogenesis of various forms of kidney damage, including drug-induced nephrotoxicity. Crocin has demonstrated protective effects against renal injury by mitigating oxidative stress. In a model of unilateral renal ischemia-reperfusion, crocin pretreatment helped restore the oxidant/antioxidant balance, evidenced by the recovery of renal superoxide dismutase (SOD) activity, increased glutathione (GSH) concentration, and decreased malondialdehyde (MDA) content.

In gentamicin-induced nephrotoxicity, crocin's protective effects were linked to its ability to modulate the Nrf-2/HO-1 pathway and down-regulate genes such as NF-κB. Studies on cisplatin-induced acute renal failure showed that crocin treatment led to a significant and dose-dependent reduction in MDA concentration. It also produced a significant elevation in total thiol and glutathione peroxidase concentrations. Similarly, in a model of colistin-induced nephrotoxicity, crocin administration was associated with increased GSH levels and decreased MDA, indicating a reduction in oxidative stress. Further evidence from a periodontitis-induced kidney damage model showed that crocin improved the oxidant/anti-oxidant balance, reducing levels of MDA, total oxidant status (TOS), and the oxidative stress index (OSI), while increasing levels of GSH, SOD, and catalase (CAT).

Effect of Crocin on Renal Oxidative Stress Markers
Model of Kidney InjuryEffect on Malondialdehyde (MDA)Effect on Glutathione (GSH)Effect on Superoxide Dismutase (SOD)Effect on Other AntioxidantsSource
Renal Ischemia-ReperfusionDecreaseIncreaseIncrease-
Cisplatin-inducedDecrease--Increase (Total Thiol, GPx)
Colistin-inducedDecreaseIncrease--
Periodontitis-inducedDecreaseIncreaseIncreaseIncrease (CAT, TAS)

Modulation of Renal Inflammatory Cascades

Preclinical research indicates that crocin, a primary water-soluble carotenoid constituent of saffron, demonstrates significant modulatory effects on inflammatory pathways in the kidney. In animal models of diabetic nephropathy, crocin has been shown to exert anti-inflammatory and anti-oxidative effects. Its mechanism may be linked to the inhibition of the TGF-β/Smad signaling pathway, a critical mediator in the progression of renal fibrosis. Studies have observed that crocin treatment can reduce the elevated levels of TGF-β1 and phosphorylated Smad2/3 in the kidneys of diabetic mice.

Furthermore, crocin administration has been associated with a significant reduction in the expression of pro-inflammatory cytokines. In aged rats exhibiting age-related renal inflammation, crocin treatment markedly reduced the abundance of mRNA for pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests a renoprotective effect by mitigating the inflammatory state and oxidative stress associated with both aging and metabolic diseases. The anti-inflammatory action of crocin is believed to be connected to its potent antioxidant and free-radical scavenging properties, which help in preserving the oxidant-antioxidant balance within renal tissues.

Antidiabetic Research Perspectives on Crocin-4 Mechanisms

Crocin has been investigated for its potential to modulate pathways involved in glucose homeostasis. In preclinical models of diabetes, oral administration of crocin has been shown to normalize blood glucose and HbA1c levels. The compound appears to improve glucose uptake and metabolism in tissues like the myocardium. This is evidenced by observations of enhanced activity of pyruvate (B1213749) kinase and the downregulation of pyruvate dehydrogenase kinase 4 (PDK4), an enzyme that inhibits glucose oxidation.

Studies in db/db mice, a model for type 2 diabetes, have shown that crocin can significantly decrease high levels of fasting blood glucose. This effect is partly attributed to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor, and its activation can enhance glucose uptake and utilization. Research also indicates that crocin can improve glucose tolerance, as demonstrated in oral glucose tolerance tests (OGTT).

Crocin has demonstrated a positive influence on insulin (B600854) signaling in several preclinical studies. It has been reported to improve insulin sensitivity and reduce insulin resistance in animal models of diabetes. One of the key mechanisms identified is the enhancement of the Akt signaling pathway, a central node in insulin-mediated cellular responses.

Research has shown that crocin increases the phosphorylation of Akt, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This process is crucial for facilitating glucose uptake into muscle and fat cells. The stimulatory effect of crocin on Akt phosphorylation has been confirmed in isolated cardiac myocytes exposed to high glucose, supporting a direct role in modulating glucose signaling pathways. Some studies also suggest that crocin may possess insulinomimetic properties, potentially by improving serum insulin levels in streptozotocin-induced diabetic models.

Investigational Insights into Crocin-4's Anti-Cancer Mechanisms (Preclinical)

Crocin has been shown to induce apoptosis, or programmed cell death, across a variety of cancer cell lines in preclinical settings. The underlying mechanisms are multifaceted and often involve the modulation of key apoptotic regulatory proteins. A common pathway involves the activation of the caspase cascade, with studies showing activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.

The induction of apoptosis by crocin is frequently linked to its ability to alter the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Research has demonstrated that crocin treatment can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting cell death. Furthermore, crocin has been observed to upregulate the expression of the tumor suppressor protein p53. This can trigger apoptosis through p53-dependent mechanisms. The cytotoxic effects of crocin have been noted in cell lines from various cancers, including lung, breast, colon, pancreatic, prostate, and head and neck cancers.

Cancer Cell LineKey Apoptotic Mechanisms Observed with Crocin TreatmentReference
Lung (SPC-A1)Increased p53 and Bax mRNA levels; decreased Bcl-2 mRNA levels.
Head and Neck (HN-5)Induction of a sub-G1 peak in flow cytometry, indicative of DNA fragmentation and apoptosis.
Colon (HCT116)Activation of caspase-3 and cleavage of PARP; induction occurs in both p53 wild-type and p53-null cells.
Prostate (PC-3)Activation of the intrinsic apoptotic pathway via caspase-9 activation.
Pancreatic (BxPC-3)Induction of DNA fragmentation and G1-phase cell cycle arrest.

In addition to inducing apoptosis, crocin has been found to inhibit two other critical processes in cancer progression: cell proliferation and angiogenesis (the formation of new blood vessels). Its anti-proliferative effects are often mediated by inducing cell cycle arrest at various phases, including G0/G1, S, and G2/M, preventing cancer cells from dividing. This is frequently accomplished by down-regulating the expression of key cell cycle regulators, such as cyclin D1.

Crocin's anti-angiogenic activity has been demonstrated in both in vitro and in vivo models. It can inhibit the migration, invasion, and tube formation of endothelial cells, which are essential steps in the angiogenic process. A primary mechanism for this effect is the inhibition of the TNF-α/NF-κB/VEGF signaling pathway. By targeting this pathway, crocin can reduce the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, from cancer cells. This leads to a reduction in microvascular density in tumor tissues, thereby impeding tumor growth and metastasis.

Target ProcessCancer Model / Cell LineMechanism of Inhibition by CrocinReference
Cell ProliferationBreast Cancer (T-47D, MDA-MB-231)Downregulation of miR-122-5p, leading to reduced proliferation.
Cell ProliferationProstate CancerDown-regulation of cyclin D1 expression, leading to cell cycle arrest.
AngiogenesisColon Cancer (HT-29, Caco-2)Inhibition of TNF-α/NF-κB/VEGF pathways, reducing VEGF secretion.
AngiogenesisHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition of cell migration, invasion, and tube formation.

Modulation of Cell Cycle Progression by Crocin-4

Crocin-4, a significant carotenoid constituent of saffron, has demonstrated notable effects on the regulation of cell cycle progression in various cancer cell lines. Research indicates that its anti-proliferative activity is often linked to its ability to induce cell cycle arrest at different phases, thereby inhibiting the uncontrolled division of cancer cells.

In human lung adenocarcinoma cells (A549 and SPC-A1), treatment with crocin resulted in a concentration-dependent inhibition of proliferation, which was associated with an arrest at the G0/G1 phase of the cell cycle. This G0/G1 arrest prevents cells from entering the DNA synthesis (S) phase, a critical step for cell division. The molecular mechanism underlying this effect involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.

Similar effects have been observed in other cancer types. For instance, in pancreatic cancer cells (BxPC-3), crocin induced a G1-phase cell cycle arrest, contributing to its cytotoxic effects. In prostate cancer cell lines, crocin was found to inhibit cell cycle progression by down-regulating the expression of cyclin D1, a key protein that promotes the transition from G1 to S phase. Furthermore, studies on hepatocellular carcinoma (HepG2) cells have shown that crocin can suppress the S and G2/M phases of the cell cycle. In human skin cancer cells, crocin was also shown to induce cell cycle arrest in the G0/G1 phase.

The collective evidence from these preclinical studies suggests that a primary anticancer mechanism of crocin involves the disruption of the normal cell cycle in malignant cells, leading to a halt in their proliferation.

Interactive Data Table: Crocin's Effect on Cell Cycle Progression in Cancer Models
Cancer TypeCell Line(s)Observed Effect on Cell CycleKey Molecular Targets
Lung AdenocarcinomaA549, SPC-A1G0/G1 arrest↑ p53, ↑ Bax, ↓ Bcl-2
Pancreatic CancerBxPC-3G1 arrestNot specified
Prostate CancerNot specifiedInhibition of progression↓ Cyclin D1
Hepatocellular CarcinomaHepG2Suppression of S and G2/M phasesNot specified
Skin CancerA431, SCL-1G0/G1 arrestNot specified

Effects on Metastatic Pathways and Invasion

Metastasis, the process of cancer cells spreading to distant organs, is a major cause of cancer-related mortality. Preclinical studies have shown that crocin can interfere with several key steps of the metastatic cascade, including cell migration, invasion, and angiogenesis.

In colon cancer models using HT-29 and Caco-2 cells, crocin demonstrated a significant, concentration-dependent inhibitory effect on cell migration and invasion. It also inhibited angiogenesis, the formation of new blood vessels that tumors need to grow and spread, in human umbilical vein endothelial cells (HUVEC). The underlying mechanism for these effects in colon cancer involves the inhibition of the TNF-α/NF-κB/VEGF pathways. Crocin was observed to reduce the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, and inhibit the activation of Nuclear Factor-kappa B (NF-κB) induced by Tumor Necrosis Factor-alpha (TNF-α).

Research on triple-negative breast cancer (TNBC), a particularly aggressive subtype, has also highlighted crocin's anti-metastatic potential. In a murine model using 4T1 cells, crocin treatment led to smaller tumors, higher survival rates, and a lack of metastatic deposits in the liver and lungs of treated mice compared to the untreated group. This was associated with the downregulation of genes targeted by the Wnt/β-catenin pathway. Furthermore, in the MDA-MB-231 TNBC cell line, crocin was found to suppress the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. This was evidenced by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as Vimentin, Snail, and Zeb-1.

These findings collectively suggest that crocin targets multiple facets of metastasis, including cell motility and the tumor microenvironment, making it a compound of interest for preventing cancer spread.

Interactive Data Table: Anti-Metastatic Effects of Crocin
Cancer TypeModel SystemObserved EffectsMechanistic Pathway(s)
Colon CancerHT-29, Caco-2 cells; HUVEC cells; In vivo angiogenesis modelsInhibited cell migration, invasion, and angiogenesisInhibition of TNF-α/NF-κB/VEGF pathway
Triple-Negative Breast Cancer (TNBC)4T1 murine modelReduced tumor size, increased survival, prevented metastasis to liver and lungsDownregulation of Wnt/β-catenin target genes
Triple-Negative Breast Cancer (TNBC)MDA-MB-231 cellsInhibited cell proliferation and migration; Suppressed EMTInterference with Wnt/β-catenin pathway; ↑ E-cadherin, ↓ Vimentin, Snail, Zeb-1

Regulation of Specific Signaling Pathways by Crocin-4 in Cancer Models

The anticancer effects of crocin are mediated through its interaction with various intracellular signaling pathways that are often dysregulated in cancer. Key pathways identified in preclinical research include the PI3K/AKT/mTOR, MAPK, JAK/STAT, and Wnt/β-catenin pathways.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. While direct evidence for Crocin-4 is building, studies on crocin show it can modulate this pathway. In colorectal cancer cells, crocin treatment led to the inactivation of AKT by reducing its phosphorylation. In other contexts, such as neuroprotection, crocin has been shown to activate the PI3K/Akt/mTOR pathway to inhibit autophagy and reduce oxidative stress, highlighting its ability to modulate this pathway depending on the cellular context.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, plays a significant role in cell proliferation and metastasis. In colon cancer cells, crocin was found to weaken the phosphorylation of ERK in a dose-dependent manner, suggesting inhibition of this pathway contributes to its anti-cancer effects. In gastric cancer cells, crocin combined with cisplatin (B142131) was shown to inhibit proliferation and EMT through the FGFR3/MAPK/ERK pathway.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often overactive in cancer, promoting cell proliferation and survival. Crocin has been shown to exert anti-tumor effects by repressing this pathway. In human skin cancer cells (A431 and SCL-1), crocin inhibited the expression of Jak2 and Stat3 in a dose-dependent manner, leading to apoptosis. Similarly, in colon cancer cells (HCT-116), crocin suppressed the phosphorylation of JAK2 and STAT3.

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is frequently associated with cancer development and metastasis. Crocin has been demonstrated to interfere with this pathway in several cancer models. In a murine model of triple-negative breast cancer, crocin treatment resulted in the downregulation of Wnt/β-catenin target genes in tumors and lungs. In skin cancer models, crocin was also found to reduce the expression of both Wnt and β-catenin. Studies on the MDA-MB-231 breast cancer cell line further confirmed that crocin inhibits metastasis by suppressing the Wnt/β-catenin signaling pathway.

Interactive Data Table: Crocin's Regulation of Signaling Pathways in Cancer
Signaling PathwayCancer Model(s)Effect of CrocinDownstream Consequences
PI3K/AKT/mTORColorectal CancerDecreased phosphorylation of AKTInhibition of cell proliferation
MAPK/ERKColon Cancer, Gastric CancerDecreased phosphorylation of ERKInhibition of cell proliferation and metastasis
JAK/STATSkin Cancer, Colon CancerDecreased expression/phosphorylation of JAK2 and STAT3Induction of apoptosis
Wnt/β-cateninTriple-Negative Breast Cancer, Skin CancerDownregulation of Wnt, β-catenin, and target genesInhibition of metastasis and EMT

Ocular Protective Mechanisms of Crocin-4

Crocin has been investigated for its potential therapeutic use in various ocular diseases, with research pointing to its anti-inflammatory, anti-oxidative, and neuroprotective effects. These properties are particularly relevant for conditions like age-related macular degeneration (AMD), diabetic retinopathy, and glaucoma, where oxidative stress and inflammation are key pathogenic factors.

Retinal Oxidative Stress Attenuation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a critical role in retinal damage. Crocin has demonstrated potent antioxidant capabilities in various models of retinal injury.

In a rat model of ischemia/reperfusion (IR) injury, a condition that induces significant oxidative stress, pretreatment with crocin significantly attenuated the damage. It was found to reduce lipid peroxidation, a key marker of oxidative damage to cell membranes, and restore the activity of the antioxidant enzyme superoxide dismutase (SOD) in the retina. The study also noted that crocin helped maintain the levels of glutathione (GSH), a major endogenous antioxidant.

Studies using retinal pigment epithelial (RPE) cells, which are crucial for retinal health and are damaged in AMD, have further elucidated crocin's protective mechanisms. In ARPE-19 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, crocin was shown to scavenge ROS accumulation and decrease malondialdehyde (MDA) peroxidation, another indicator of lipid damage. This antioxidant action contributes to its ability to protect RPE cells from oxidative stress-induced death. The neuroprotective effects of crocin against oxidative stress in the retina may be mediated in part through the ERK signaling pathway.

Interactive Data Table: Crocin's Attenuation of Retinal Oxidative Stress
Model SystemOxidative StressorProtective Effects of CrocinBiochemical Markers Modulated
Rat Retina (in vivo)Ischemia/ReperfusionProtected retina from damage and cell death↓ Lipid Peroxidation, ↑ SOD activity, Restored GSH levels
ARPE-19 cells (in vitro)Hydrogen Peroxide (H₂O₂)Attenuated cell injury and death↓ ROS accumulation, ↓ MDA peroxidation
Corneal Sensory Neurons (in vitro / in vivo)Blue Light ExposurePreserved mitochondrial function and corneal innervationScavenging of free radicals

Modulation of Retinal Inflammatory Responses

Neuroinflammation, often driven by the over-activation of microglial cells, is a key component in the pathogenesis of diabetic retinopathy and other neurodegenerative diseases of the retina. Crocin has been shown to modulate these inflammatory responses, thereby exerting a protective effect.

In a study simulating diabetic conditions using high-glucose and free fatty acids, microglial cells (BV-2 and N9) became over-activated, leading to increased oxidative stress and the production of pro-inflammatory factors. Treatment with crocin was found to prevent this over-activation and inhibit the subsequent pro-inflammatory response and oxidative stress. The mechanism for this effect was linked to the activation of the PI3K/Akt signaling pathway.

The anti-inflammatory properties of crocin are also associated with its ability to suppress pro-inflammatory pathways like the NF-κB pathway. By inhibiting the activation of microglia and reducing the release of inflammatory mediators, crocin helps to protect retinal neurons from inflammation-induced damage and apoptosis.

Immunomodulatory Research on Crocin-4

Beyond its specific anti-inflammatory effects in the retina, crocin possesses broader immunomodulatory properties that contribute to its therapeutic potential. These effects are largely tied to its potent antioxidant and anti-inflammatory activities.

Research suggests that crocin can modulate immune responses by influencing key signaling pathways and the production of cytokines. One of the primary mechanisms is the downregulation of NF-κB expression. NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. By inhibiting its activation, crocin can effectively dampen the inflammatory cascade.

This immunomodulatory capacity has been highlighted in the context of lung injury, where crocin was shown to alleviate the uncontrolled production of cytokines that can lead to tissue damage. It also ameliorates pulmonary fibrosis through its anti-inflammatory, antioxidant, and immunomodulatory properties. Furthermore, crocin can activate the Nrf2 pathway, which plays a crucial role in protecting against oxidative stress, a common trigger for inflammatory responses.

These findings indicate that crocin's ability to modulate the immune system is a significant aspect of its protective effects against a range of pathological conditions characterized by inflammation and oxidative damage.

Regulation of Immune Cell Activation and Cytokine Production

Preclinical research highlights the significant immunomodulatory properties of crocin, a primary bioactive constituent of saffron, with studies often investigating the compound's effects without specifying isomers like Crocin-4. These investigations demonstrate a potent ability to modulate the activation of immune cells and the subsequent production of cytokines, key signaling molecules in the immune system.

In a murine model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, crocin treatment was found to attenuate T cell proliferation. This suggests an inhibitory effect on the expansion of T lymphocytes, which are central players in cell-mediated immune responses and autoimmune pathologies. The mechanism for this appears linked to the modulation of transcription factors that guide T cell differentiation, steering the response towards a more regulated state.

Crocin's influence extends to the intricate network of cytokines, where it has been shown to suppress pro-inflammatory cytokines while promoting an anti-inflammatory profile. Numerous studies have detailed its ability to inhibit the expression and secretion of a wide array of pro-inflammatory mediators. In various experimental models, crocin has been reported to decrease levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, IL-12, and IL-17. For instance, in a rat model of collagen-induced arthritis, crocin inhibited the expression of TNF-α, IL-17, and IL-6 in both serum and ankle tissues. Similarly, in models of allergic airway disease, crocin treatment suppressed IL-4, IL-5, and IL-13.

The molecular mechanisms underlying these anti-inflammatory effects are multifaceted. Evidence points towards the regulation of key intracellular signaling pathways. Crocin has been shown to downregulate the activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many pro-inflammatory genes. It can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of JNK, which is involved in inflammatory responses.

Conversely, some studies indicate that crocin can enhance the production of anti-inflammatory cytokines. At lower concentrations, crocin was found to increase the mRNA expression of transforming growth factor-beta (TGF-β), IL-10, and IL-4 in mesenchymal stem cells. This dual action of suppressing pro-inflammatory and boosting anti-inflammatory mediators underscores its potent immunoregulatory capacity.

Table 1: Effect of Crocin on Cytokine Production in Preclinical Models
CytokineEffectExperimental Model/ContextReference
TNF-αInhibitedCollagen-Induced Arthritis (Rats), LPS-Stimulated Cells
IL-1βInhibitedLPS-Stimulated Cells, Mesenchymal Stem Cells (higher doses)
IL-6InhibitedCollagen-Induced Arthritis (Rats), Benign Prostatic Hyperplasia (Rats)
IL-17InhibitedCollagen-Induced Arthritis (Rats), Mesenchymal Stem Cells (higher doses)
IFN-γInhibited/ReducedMesenchymal Stem Cells (higher doses)
IL-4Inhibited / IncreasedAllergic Airway Model (Inhibited); Mesenchymal Stem Cells (Increased at lower doses)
IL-10IncreasedMesenchymal Stem Cells (lower doses)
CXCL8InhibitedCollagen-Induced Arthritis (Rats)

Influence on Humoral and Cellular Immunity

Crocin demonstrates a broad influence over both major arms of the adaptive immune system: cellular and humoral immunity.

In the domain of cellular immunity, which is primarily mediated by T lymphocytes, crocin has been shown to exert significant regulatory effects. As noted previously, it can attenuate T cell proliferation, a key feature of its immunosuppressive activity in autoimmune models. Beyond simply reducing T cell numbers, crocin also appears to modulate their function and differentiation. Studies in the EAE mouse model indicated that crocin treatment altered the expression of transcription factors, favoring the development of regulatory T cells (Tregs). Tregs are a specialized subset of T cells that play a critical role in maintaining immune tolerance and preventing excessive immune responses. Further research has shown that lower concentrations of crocin can increase the Treg population in mesenchymal stem cell cultures. Additionally, crocin has been observed to restore the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which is often dysregulated in inflammatory and autoimmune conditions.

Regarding humoral immunity, which involves B lymphocytes and the production of antibodies, research indicates that crocin can have an enhancing effect. A study conducted in domestic short hair cats investigated the impact of crocin on various immune parameters. The results showed that crocin administration led to a significant increase in the concentrations of several key immunoglobulins. Specifically, levels of Immunoglobulin A (IgA), Immunoglobulin G (IgG), and Immunoglobulin M (IgM) were all elevated following treatment. This suggests that crocin can bolster the humoral immune response, potentially leading to improved defense against pathogens. Interestingly, this study noted that while humoral immunity was enhanced, there were no significant changes in lymphocyte or monocyte counts, suggesting a more targeted effect on the adaptive immune system rather than a broad impact on all innate immune cells.

Table 2: Effect of Crocin on Humoral Immunity Parameters
ImmunoglobulinEffectExperimental ModelReference
Immunoglobulin A (IgA)IncreasedDomestic Short Hair Cats
Immunoglobulin G (IgG)IncreasedDomestic Short Hair Cats
Immunoglobulin M (IgM)IncreasedDomestic Short Hair Cats

Molecular and Cellular Mechanisms of Crocin 4 Action

Interactions of Crocin-4 with Cellular Receptors and Signaling Proteins

Research indicates that crocin (B39872) can physically bind to a diverse array of cellular proteins. nih.gov These include structural proteins, membrane transporters, and enzymes involved in critical cellular processes such as ATP production, redox homeostasis, and signal transduction. nih.govresearchgate.net Specific proteins identified as potential interaction partners through affinity-based methods include beta-actin-like protein 2, components of the cytochrome b-c1 complex, ATP synthase subunit beta, tubulin beta-3 and beta-6 chains, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunit A, 60 kDa heat shock protein, creatine (B1669601) kinase b-type, peroxiredoxin-2, acetyl-CoA acetyltransferase, cytochrome c1, and proteasome subunits alpha type-4 and type-6. nih.govresearchgate.net The interaction with 14-3-3 proteins is notable, as these proteins are involved in regulating various biological processes, including signal transduction, transcriptional control, cell proliferation, apoptosis, and ion channel physiology. nih.gov The affinity of crocin for proteasome subunits may contribute to its cytotoxic effects observed at higher concentrations. nih.gov Interaction with heat shock protein 60 might explain some of the protective effects attributed to saffron. nih.gov

Regulation of Gene Expression and Epigenetic Modifications by Crocin-4

Crocin has been shown to influence gene expression, and its effects may involve epigenetic modifications. Epigenetic modifications, such as DNA methylation and histone modifications, regulate gene expression without altering the underlying DNA sequence. nih.govjptcp.com These modifications can be influenced by environmental factors, including dietary components. nih.gov

Studies suggest that crocin can modulate the expression of specific genes, including those involved in inflammatory responses and oxidative stress. For instance, crocin has been reported to inhibit the expression of nuclear factor (NF)-κB-induced Matrix metalloproteinases (MMPs), which are involved in cartilage breakdown. sid.ir Crocin also influenced the expression levels of microRNAs (miRNAs), which are small non-coding RNAs that regulate post-transcriptional gene expression and have epigenetic properties. sid.ir Specifically, crocin treatment affected the gene expression of miR-21 and miR-155 in patients with osteoarthritis. sid.ir

While direct evidence of Crocin-4 specifically inducing epigenetic modifications like DNA methylation or histone acetylation is less extensively documented in the provided sources compared to its effects on gene expression, the broader context of crocins and other natural compounds suggests a potential for such interactions. jptcp.comnih.govimrpress.com The ability of crocin to modulate gene expression related to inflammation and oxidative stress sid.ir aligns with mechanisms that can be influenced by epigenetic changes.

Modulation of Protein Kinase Cascades by Crocin-4 (e.g., ERK, Akt, GSK3β)

Crocin-4 and related crocins have demonstrated the ability to modulate several important protein kinase signaling pathways, including ERK, Akt, and GSK3β.

The PI3K/Akt/GSK-3β pathway is involved in various cellular processes, including cell survival, glucose uptake, and angiogenesis. nih.gov Activation of this pathway is often associated with protective effects. nih.gov Crocin has been shown to enhance the protein levels of phosphorylated Akt (p-Akt), indicating activation of the Akt pathway. nih.gov This activation appears to be essential for the protective effects of crocin against high glucose-induced injury in renal epithelial cells. nih.gov The PI3K/Akt/mTOR signaling pathway is also implicated in the regulation of autophagy and apoptosis, and crocin treatment has been shown to influence this pathway. amegroups.org Specifically, crocin can augment the activity of the PI3K/Akt/mTOR pathway. mums.ac.ir

The extracellular signal-regulated kinase (ERK) pathway is involved in various cellular responses, including proliferation, differentiation, and survival. researchgate.net Crocin has been shown to influence ERK levels. researchgate.net In some contexts, crocin can down-regulate phosphorylated ERK (p-ERK) levels, contributing to cytoprotective effects. mums.ac.ir Crocin's effect on memory performance in sleep-deprived rats was associated with increased levels of ERK in the hippocampus. researchgate.net

Glycogen (B147801) synthase kinase-3β (GSK3β) is a kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and apoptosis. The PI3K/Akt pathway can inactivate GSK3β by phosphorylation. mdpi.com While the provided sources directly link crocin to the modulation of Akt and ERK, the modulation of GSK3β is often downstream of Akt activation. mdpi.comumlub.pl The involvement of the PI3K/Akt/GSK-3β pathway in conditions like Alzheimer's disease, where crocin has shown potential benefits, further suggests an indirect influence of crocin on GSK3β activity through its effects on Akt. umlub.pl

The modulation of these kinase cascades by crocin highlights its potential to influence diverse cellular functions and provides a basis for its observed biological activities.

Influence of Crocin-4 on Mitochondrial Dynamics and Bioenergetics

Mitochondria are crucial for cellular energy production (bioenergetics) and are involved in various cellular processes, including apoptosis and redox signaling. mdpi.com Mitochondrial dynamics, the continuous fusion and fission of mitochondria, is essential for maintaining their health and function. frontiersin.org Impaired mitochondrial function is linked to various diseases. mdpi.com

Crocin has demonstrated protective effects against mitochondrial dysfunction. nih.govnih.gov Studies in high glucose-cultured human umbilical vein endothelial cells (HUVECs) showed that crocin improved mitochondrial dysfunction and maintained normal mitochondrial morphology by enhancing mitochondrial membrane potential (MMP), mitochondrial mass, and mitochondrial fusion. researchgate.net Crocin significantly suppressed excessive reactive oxygen species (ROS) generation, which is a major contributor to mitochondrial dysfunction in conditions like diabetes. nih.govresearchgate.net The protective effect of crocin on mitochondria appears to be linked to its ability to modulate the KCa3.1 channel and the GPx1/ROS signaling pathway. nih.govresearchgate.netresearchgate.netresearchgate.net

Data from studies on HG-cultured HUVECs demonstrated that high glucose dissipated the MMP, which was reversed by crocin in a dose-dependent manner. researchgate.net Crocin also reversed the decrease in mitochondrial mass induced by high glucose. researchgate.net These findings underscore the positive influence of crocin on mitochondrial bioenergetics and dynamics under stressful conditions.

Investigation of Crocin-4's Role in Autophagy Pathways

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. It plays a critical role in maintaining cellular homeostasis and can be involved in both cell survival and cell death depending on the context. tandfonline.com

Research indicates that crocin can influence autophagy pathways. In some cancer cells, crocin has been shown to induce autophagy, which can contribute to its anti-proliferative and apoptotic effects. amegroups.orgtandfonline.com For example, crocin treatment increased the expression of key autophagy markers such as LC3B II/I, Beclin1, and ATG7 in cervical cancer cells, suggesting the induction of autophagy. amegroups.org This induction of autophagy was partly attributed to the inactivation of the AMPK/mTOR pathway. amegroups.org

However, the role of crocin in autophagy can be context-dependent. In a model of myocardial ischemia/reperfusion injury, crocin demonstrated a paradoxical effect on autophagy, promoting it during ischemia but inhibiting it during reperfusion. worldscientific.com This context-dependent modulation of autophagy by crocin suggests a complex interplay with cellular stress and signaling pathways like AMPK/mTOR and Akt/mTOR. worldscientific.com

Studies have also explored the link between crocin, autophagy, and specific molecular targets like microRNAs. For instance, crocin's effect on cutaneous squamous cell carcinoma involved the regulation of miR-320a and ATG2B, influencing autophagy and apoptosis. tandfonline.com

Membrane Interactions and Cellular Uptake Mechanisms of Crocin-4

The biological activity of crocin-4 is dependent on its ability to interact with cellular membranes and be taken up by cells. While the provided sources discuss crocin's interactions with various intracellular proteins and its effects on intracellular pathways, detailed mechanisms specifically for the membrane interactions and cellular uptake of Crocin-4 are not extensively elaborated.

However, some general information about crocin's properties and cellular interactions can be inferred. Crocin is a water-soluble carotenoid. researchgate.net Studies using immunostaining have confirmed the uptake of crocin into cells, such as PC-12 cells. researchgate.net The interaction of crocin with cellular membranes is implied by its influence on membrane-associated proteins and ion channels. nih.govnih.gov

Further research specifically focusing on the mechanisms by which Crocin-4 traverses the cell membrane and its potential interactions with membrane transporters or lipids would provide a more comprehensive understanding of its cellular uptake and initial interactions.

Crocin-4's Impact on Ion Channel Activities (e.g., KCa3.1)

Crocin has been shown to influence the activity of ion channels, particularly the intermediate-conductance Ca2+-activated K+ channel (KCa3.1), also known as KCNN4. nih.govdntb.gov.ua KCa3.1 channels are present in various cell types and play roles in regulating membrane potential and cellular function. researchgate.netdntb.gov.ua

Studies have demonstrated that crocin can improve endothelial function, and this effect is associated with the KCa3.1 channel. nih.gov Crocin was found to relax pre-contracted artery rings through a mechanism involving KCa3.1 in an endothelium-dependent manner. nih.gov Crocin can stimulate the expression and/or activity of KCa3.1. nih.gov

Furthermore, the modulation of KCa3.1 by crocin appears to be linked to its effects on mitochondrial function and ROS generation. nih.govresearchgate.netresearchgate.netresearchgate.net In diabetic conditions, where KCa3.1 expression is elevated by ROS overproduction, crocin significantly suppressed this elevation. nih.govresearchgate.net This suggests that crocin may attenuate excessive ROS production, which in turn helps to restore or maintain normal KCa3.1 function. nih.gov The influence of crocin on KCa3.1 also involves signaling pathways like ERK and Akt. nih.gov Blocking or silencing KCa3.1 inhibited the crocin-induced upregulation of eNOS, a key enzyme in nitric oxide production, highlighting the interplay between crocin, KCa3.1, and endothelial function. nih.gov

The involvement of KCa3.1 channels in the pancreas, particularly in the regulation of insulin (B600854) release and in pancreatic carcinoma, suggests potential broader implications for crocin's interaction with these channels in different physiological and pathological contexts. researchgate.netdntb.gov.ua

Advanced Analytical and Spectroscopic Research on Crocin 4

Methodological Developments for Crocin-4 Quantification in Complex Biological Matrices (Preclinical Research)

Accurate quantification of Crocin-4 and its metabolites in biological samples is essential for preclinical studies. This involves overcoming challenges posed by the complexity of matrices such as plasma, tissue extracts, and other biological fluids.

High-Resolution Mass Spectrometry for Crocin-4 Metabolite Profiling

High-resolution mass spectrometry (HRMS), often coupled with chromatographic techniques, plays a vital role in the comprehensive profiling of Crocin-4 and its metabolites. HRMS offers high mass accuracy and resolving power, enabling the differentiation of compounds with similar nominal masses and providing detailed structural information through fragmentation patterns. Studies utilizing LC-HRMS have been employed for the metabolomic profiling of saffron constituents, including crocins and crocetin (B7823005) isomers. dntb.gov.uaresearchgate.net This allows for the identification of various metabolites formed in vivo after administration of Crocin-4 or saffron extracts. acs.orgnih.govfrontiersin.org For instance, LC-MS analysis has been used to identify oxidation products of crocin (B39872). researchgate.net

Chromatographic-Mass Spectrometric Coupling Techniques for Crocin-4 Analysis

Coupling chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), with mass spectrometry (MS) is a standard approach for the analysis of crocins, including Crocin-4, in complex matrices. wikipedia.orgbiomedgrid.comamegroups.orgmdpi.com LC-MS methods, including LC-ESI-MS and LC-APCI-MS, are widely used for the identification and quantification of crocin isomers due to their sensitivity and ability to separate closely related compounds. torbath.ac.irsafranerio.fr Tandem mass spectrometry (MS/MS) provides further structural confirmation through characteristic fragmentation patterns. mdpi.comacs.org These hyphenated techniques are particularly valuable for analyzing Crocin-4 in biological samples like plasma, where it may be present at low concentrations alongside numerous endogenous compounds. mdpi.comresearchgate.net The use of internal standards, such as 2-nitroaniline, can improve the reliability and reproducibility of the analytical results in LC-MS analysis of crocins in saffron extracts. biomedgrid.com

Stability Studies of Crocin-4 under Experimental Conditions (for research integrity)

The stability of Crocin-4 under various experimental conditions is a critical factor for ensuring the integrity and reproducibility of research findings. Crocin-4, like other carotenoids, is known to be sensitive to external factors such as light, heat, oxygen, and pH. frontiersin.orgmdpi.comresearchgate.netnih.gov

Photostability and Thermostability Investigations of Crocin-4 in Research Solvents

Investigations into the photostability and thermostability of Crocin-4 in research solvents are essential for optimizing handling and storage conditions. Studies have shown that crocin is susceptible to degradation when exposed to light and elevated temperatures. researchgate.netuclm.esresearchgate.net For example, the absorption in the crocin region (380-500 nm) decreased significantly after exposure to UV radiation. uclm.es High temperatures can lead to the disintegration of the glycosidic link in crocin. researchgate.net The stability of crocin solutions is also affected by pH, with better stability generally observed in the pH range of 5-11. researchgate.net

Stability of Crocin-4 in Preclinical Biological Media

The stability of Crocin-4 in preclinical biological media, such as plasma and tissue culture media, is crucial for interpreting in vitro and in vivo study results. Crocin, including Crocin-4, can undergo hydrolysis to its aglycone, crocetin, in biological fluids like rat plasma. acs.orgnih.gov This enzymatic or chemical degradation can influence the effective concentration of the parent compound and the formation of active metabolites. Stability studies in plasma have shown that while some crocins and their metabolites are stable under restricted storage conditions, their sensitive nature requires careful handling. mdpi.com

Spectroscopic Characterization of Crocin-4 Interactions with Biomolecules

Spectroscopic techniques provide valuable insights into the interactions of Crocin-4 with biomolecules, such as proteins and lipids, which is fundamental to understanding its biological mechanisms.

UV-Vis spectroscopy can be used to study the binding of crocin to proteins like Human Serum Albumin (HSA), observing changes in absorbance upon interaction. researchgate.netresearchgate.net Fluorescence spectroscopy is another powerful tool, as changes in protein fluorescence can indicate binding events and provide information about the binding mechanism. researchgate.netresearchgate.net Circular Dichroism (CD) spectroscopy can reveal changes in the secondary structure of proteins upon binding with Crocin-4. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study interactions, observing alterations in the chemical shifts of protons in both Crocin-4 and the biomolecule, indicating the formation of complexes, such as with phospholipids (B1166683). mdpi.comnih.gov These spectroscopic methods, often combined with techniques like molecular docking, help elucidate the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonding) and the location of binding sites. researchgate.netnih.gov

UV-Vis Spectroscopy for Protein-Crocin-4 Binding Studies

UV-Vis absorption spectroscopy is a widely used technique to investigate the binding of small molecules to proteins by monitoring changes in the protein's or ligand's absorbance spectrum upon complex formation. Studies utilizing UV-Vis spectroscopy have explored the interaction between crocin, including its component trans-crocin-4, and various proteins such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).

Changes in the UV-Vis absorption spectra of proteins, particularly in the region corresponding to aromatic amino acid residues (around 280 nm), can indicate alterations in the protein's microenvironment or conformational changes induced by ligand binding. For instance, the gradual addition of crocin has been shown to increase the absorbency of HSA at 278 nm. researchgate.netresearchgate.net Such changes in absorbance are attributed to the binding of crocin to amino acid chromophores located within the protein structure, specifically in subdomains like IIA and IIIA of HSA. nih.govnih.gov

UV-Vis spectroscopy can also be employed to determine binding constants by analyzing the changes in absorbance at a specific wavelength as a function of the ligand concentration. nih.gov The formation of a protein-crocin complex can lead to measurable shifts or intensity changes in the absorption spectra, providing evidence for the interaction and allowing for the characterization of binding affinity. Studies have confirmed the formation of complexes between proteins and compounds like astilbin (B1665800) and BSA using UV-Vis absorption measurements. rsc.org Similarly, changes in the UV-Vis absorption spectra of HSA upon the addition of safranal (B46814) or crocin have been used to determine their binding constants, with alterations at 280 nm indicating changes in the proximity of aromatic amino acid residues. nih.gov

UV-Vis spectroscopy, often in conjunction with other techniques, serves as a fundamental tool to confirm the occurrence of binding events between Crocin-4 and proteins and to analyze the resulting spectral modifications that report on changes in the molecular environment.

Fluorescence Spectroscopy for Investigating Crocin-4 Quenching Mechanisms

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions, including the binding of ligands to proteins, by monitoring changes in fluorescence intensity, lifetime, or spectral shifts. Many proteins exhibit intrinsic fluorescence primarily due to tryptophan, tyrosine, and phenylalanine residues. Tryptophan fluorescence is particularly sensitive to changes in its local environment, making it a valuable probe for studying protein-ligand interactions.

Research has demonstrated that crocin can effectively quench the intrinsic fluorescence of proteins like HSA and tubulin. researchgate.netresearchgate.netnih.govnih.govnih.govsemanticscholar.org Quenching refers to the decrease in fluorescence intensity upon interaction with a quencher molecule. The mechanism of fluorescence quenching can be either static or dynamic. Dynamic quenching occurs when the quencher collides with the fluorophore in its excited state, while static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. libretexts.org

Studies investigating the interaction of crocin with HSA have indicated a static quenching mechanism. researchgate.netnih.govnih.gov This suggests that crocin binds to HSA, forming a stable, non-fluorescent complex in the ground state. The analysis of fluorescence quenching data is often performed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher and provides the Stern-Volmer quenching constant (Ksv). researchgate.netnih.govnih.govlibretexts.orgufmg.br

In the case of HSA, the interaction with crocin has been shown to affect the hydrophobic environment of tryptophan residues, leading to fluorescence quenching. researchgate.net Changes in the fluorescence emission spectrum, such as a blue shift in the maximum wavelength, can also occur upon binding, indicating that the tryptophan residues are exposed to a less polar environment. nih.govsemanticscholar.org

Fluorescence spectroscopy has also been used to study the interaction of crocin with tubulin. nih.govsemanticscholar.org These studies showed that crocin quenched the intrinsic fluorescence of tubulin and affected the polarity around tryptophan residues. nih.govsemanticscholar.org Furthermore, fluorescence experiments using probes like ANS (a fluorescent dye that binds to hydrophobic regions of proteins) have provided additional insights into the binding sites and conformational changes in tubulin induced by crocin interaction. nih.govsemanticscholar.org

Synthetic and Biosynthetic Research of Crocin 4

Total Synthesis Approaches for Crocin-4 and its Stereoisomers

Total synthesis of complex natural products like crocin-4 presents significant chemical challenges due to their intricate structures, including a polyene chain and multiple glycosidic linkages. While the searches did not yield specific details on the total synthesis of Crocin-4 itself, research on the synthesis of related crocetin (B7823005) derivatives and general approaches to complex natural product synthesis provide context.

Development of Novel Synthetic Pathways for Crocin-4

Developing novel synthetic pathways for crocin-4 would involve constructing the crocetin core and then selectively attaching the specific sugar moieties (glucose in the case of crocin-4) at the correct positions and with the desired stereochemistry. Research on the synthesis of crocetin dimethyl ester, a useful intermediate for crocetin and its derivatives, has explored efficient, multi-step processes with reasonable yields. researchgate.net These approaches often involve Wittig-type reactions to build the polyene chain. The subsequent glycosylation steps required to form crocin-4 specifically would add further complexity, requiring precise control over regioselectivity and stereoselectivity.

Chemoenzymatic Synthesis of Crocin-4

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a promising route for the synthesis of complex molecules like crocin-4, potentially overcoming some of the limitations of purely chemical synthesis, such as the need for protecting groups and the difficulty in controlling stereochemistry. beilstein-journals.orgdntb.gov.uadntb.gov.uachemrxiv.org While specific examples for crocin-4 were not detailed in the search results, the use of enzymes, particularly glycosyltransferases (UGTs), in the later stages of the biosynthetic pathway suggests that enzymatic glycosylation could be integrated into a chemoenzymatic strategy for crocin-4 production. frontiersin.orgnih.govresearchgate.netenea.itnih.govcas.cznih.govmdpi.comnih.govmdpi.complantae.org This could involve chemically synthesizing the crocetin core or a partially glycosylated intermediate, followed by enzymatic attachment of the remaining glucose units to specifically yield crocin-4.

Semisynthetic Modifications of Crocin-4 for Research Probes

Semisynthetic modifications of natural products involve using a naturally occurring compound as a starting material and performing chemical reactions to create derivatives. This approach can be used to develop research probes with altered properties or to explore structure-activity relationships. nih.gov While the searches did not provide specific examples of semisynthetic modifications of crocin-4, the concept of creating semisynthetic derivatives of related compounds like safranal (B46814) for biological evaluation has been explored. unifi.it Applying this to crocin-4 could involve modifying the sugar moieties or the polyene chain to create analogs with potentially enhanced stability, altered solubility, or specific targeting capabilities for research purposes.

Biosynthetic Pathway Elucidation of Crocin-4 in Natural Sources

The biosynthesis of crocins, including crocin-4, has been extensively studied, primarily in Crocus sativus and Gardenia jasminoides. The pathway is downstream of the carotenoid biosynthesis pathway, with zeaxanthin (B1683548) being a key precursor. frontiersin.orgnih.govresearchgate.netnih.govcas.czmdpi.comnih.govmdpi.complantae.orgresearchgate.net

Identification and Characterization of Enzymes Involved in Crocin-4 Biosynthesis (e.g., CCDs, ALDHs, UGTs)

The core enzymes involved in the biosynthesis of crocins from zeaxanthin have been identified and characterized. These include:

Carotenoid Cleavage Dioxygenases (CCDs): These enzymes cleave the zeaxanthin molecule. In C. sativus, CsCCD2 is responsible for cleaving zeaxanthin at the 7,8 and 7′,8′ double bonds to produce crocetin dialdehyde (B1249045). frontiersin.orgnih.govresearchgate.netnih.govcas.cznih.govnih.govmdpi.complantae.orgoup.com In G. jasminoides, GjCCD4a performs a similar cleavage and can also act on lycopene (B16060) and β-carotene. frontiersin.orgenea.itnih.govmdpi.comnih.govoup.com

Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the conversion of crocetin dialdehyde to crocetin. CsALDH3I1 in C. sativus has been identified as being capable of this conversion. nih.govresearchgate.netenea.itcas.cznih.govplantae.org GjALDH2C3 in G. jasminoides is also reported to be involved in this step, with crocetin semialdehyde potentially being an intermediate. researchgate.netenea.itmdpi.com

UDP-Glucosyltransferases (UGTs): These enzymes are responsible for the glycosylation of crocetin to form the various crocin (B39872) molecules, including crocin-4. Multiple UGTs are involved in attaching glucose units to the carboxyl groups of crocetin. Studies have identified several candidate UGTs in C. sativus and G. jasminoides that are likely involved in crocin biosynthesis. frontiersin.orgnih.govresearchgate.netenea.itnih.govcas.cznih.govmdpi.comnih.govplantae.org For instance, GjUGT74F8 and GjUGT94E13 from G. jasminoides have been shown to glycosylate crocetin. enea.itnih.govmdpi.com The specific UGTs responsible for the precise glycosylation pattern yielding crocin-4 (with one glucose attached via an ester linkage) are part of ongoing research to fully elucidate the pathway for each crocin variant.

The biosynthetic pathway can be summarized in the following table:

StepSubstrateEnzyme(s) InvolvedProduct(s)
CleavageZeaxanthinCCDs (e.g., CsCCD2, GjCCD4a)Crocetin dialdehyde
DehydrogenationCrocetin dialdehydeALDHs (e.g., CsALDH3I1, GjALDH2C3)Crocetin
GlycosylationCrocetinUGTs (Specific UGTs for each crocin)Crocins (including Crocin-4)

Genetic Engineering Strategies for Enhanced Crocin-4 Production (in producing organisms/cells)

Genetic engineering and metabolic engineering approaches are being explored to enhance crocin production in natural producers and heterologous hosts. nih.govmdpi.comnih.govmdpi.comresearchgate.netisaaa.orgcsic.esresearchgate.net Strategies include:

Overexpression of Key Biosynthetic Genes: Introducing or overexpressing genes encoding key enzymes like CCDs, ALDHs, and UGTs in producing organisms or in heterologous systems like Escherichia coli, Saccharomyces cerevisiae, or other plants (e.g., Nicotiana benthamiana, tomato) can lead to increased crocin accumulation. nih.govnih.govmdpi.commdpi.comresearchgate.netisaaa.orgcsic.esiiim.res.infrontiersin.org

Modulating Precursor Supply: Engineering upstream pathways, such as the carotenoid biosynthesis pathway, to increase the availability of the precursor zeaxanthin can also enhance crocin production. nih.govcsic.esiiim.res.in

Multigene Engineering: Stacking multiple genes involved in the crocin biosynthetic pathway has been successfully applied to increase crocin production in heterologous hosts. mdpi.com

Enzyme and Pathway Optimization: Research focuses on identifying the most efficient enzymes from different species and optimizing the entire biosynthetic pathway for higher yields of specific crocins like crocin-4 in engineered systems. nih.govnih.govmdpi.comresearchgate.net

For example, expressing CsCCD2L in Nicotiana glauca and Nicotiana tabacum resulted in significant crocin accumulation. frontiersin.org Similarly, engineering E. coli and S. cerevisiae with genes from the crocin pathway has demonstrated the potential for microbial production of crocetin and some crocins, although achieving high productivity for specific variants like crocin-4 remains a research focus. nih.govnih.govmdpi.comresearchgate.net Combining genetic engineering with strategies to increase precursor availability, such as using tomato mutants with altered carotenoid profiles, has also shown promise for enhancing crocin levels. csic.es

Biotechnological Production and Fermentation Research for Crocin-4

The high value and limited natural abundance of crocins, including Crocin-4, have driven significant research into alternative production methods, particularly through biotechnology and fermentation mdpi.combeilstein-journals.orgbiorxiv.org. Traditional extraction from sources like Crocus sativus stigmas and Gardenia jasminoides fruits is labor-intensive and subject to seasonal and geographical limitations mdpi.combiorxiv.orgetcgroup.org. Biotechnological approaches, such as metabolic engineering of microorganisms and plants, offer promising avenues for sustainable and scalable production mdpi.combeilstein-journals.orgresearchgate.net.

The biosynthesis of crocins involves several enzymatic steps, starting from carotenoid precursors like zeaxanthin, β-carotene, or lycopene. Key enzymes include carotenoid cleavage dioxygenases (CCDs) that cleave the carotenoid backbone, aldehyde dehydrogenases (ALDHs) that convert the resulting dialdehyde to crocetin, and UDP-glucosyltransferases (UGTs) that glycosylate crocetin to form the various crocin derivatives beilstein-journals.orgnih.gov. Understanding and manipulating these pathways are central to biotechnological production efforts.

Microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae (yeast), have been explored for heterologous crocin production due to their rapid growth, ease of genetic manipulation, and suitability for large-scale fermentation mdpi.comnih.govnih.gov. Research has focused on introducing and optimizing the plant-derived genes responsible for crocin biosynthesis into these microorganisms mdpi.combeilstein-journals.orgresearchgate.net.

Recent studies have demonstrated the successful microbial synthesis of crocetin and its glycosylated derivatives, including Crocin-4, using engineered E. coli strains researchgate.netnih.gov. One such study established a complete microbial pathway utilizing glycerol (B35011) as a carbon source researchgate.netnih.gov. By engineering the metabolic pathways and overexpressing key enzymes like zeaxanthin cleavage dioxygenase and novel glycosyltransferases, researchers achieved the production of crocetin and four crocin derivatives researchgate.netnih.gov. The yields reported for these crocins in E. coli fermentation highlight the potential for commercial production researchgate.netnih.gov.

Another promising approach involves the use of engineered yeast, Saccharomyces cerevisiae, for crocin production mdpi.comnih.govwipo.int. Research has successfully established biosynthetic pathways for crocin synthesis in yeast, with efforts focused on selecting specific microbial enzymes to enhance production yields of crocins and their precursors wipo.int. Engineered S. cerevisiae strains have demonstrated the ability to produce Crocin-1, Crocin-2, Crocin-3, and Crocin-4 wipo.int.

Plant-based biotechnological approaches also show potential. Transient expression systems in Nicotiana benthamiana have been used to produce crocins by introducing genes encoding enzymes like CsCCD2L from Crocus sativus or GjCCD4a from Gardenia jasminoides nih.govfrontiersin.orgbiorxiv.orgmdpi.com. These studies have shown the accumulation of crocins with varying degrees of glycosylation, including those with three and four sugar molecules, which would encompass Crocin-4 frontiersin.orgbiorxiv.org. While yields in plant systems can vary depending on the host and genetic constructs used, they represent another avenue for biotechnological production nih.govfrontiersin.org.

Detailed research findings from microbial fermentation highlight specific yields obtained for Crocin-4 alongside other crocin derivatives. For instance, one study using engineered E. coli reported the following yields:

CompoundYield (mg/L)
Crocetin34.77 ± 1.03
Crocin-16.29 ± 0.19
Crocin-25.29 ± 0.24
Crocin-31.48 ± 0.10
Crocin-42.72 ± 0.13

This data illustrates the successful production of Crocin-4 through microbial fermentation and provides quantitative insights into the yields achieved for different crocin derivatives in this specific engineered strain researchgate.netnih.gov.

Preclinical Pharmacokinetic and Biotransformational Research of Crocin 4

Absorption and Distribution Studies of Crocin-4 in Animal Models

Studies in animal models have investigated the absorption and distribution patterns of Crocin-4 following administration. Pharmacokinetic studies in mice and rats have shown that oral administration of crocin (B39872) results in relatively low levels of the parent compound in the circulatory system mdpi.comthieme-connect.comresearchgate.net. In contrast, the metabolite crocetin (B7823005) is found to be much more abundant in plasma after oral administration of crocin mdpi.comresearchgate.net. This suggests that significant transformation occurs before or during absorption.

Gastrointestinal Absorption Mechanisms of Crocin-4

Research indicates that oral administration of crocin leads to its hydrolysis to crocetin in the gastrointestinal tract thieme-connect.comresearchgate.netwikipedia.org. This hydrolysis is considered a critical step for absorption mdpi.com. Studies have shown that crocin is readily hydrolyzed by enzymes in the intestinal epithelium or by gut microbiota to deglycosylated trans-crocetin researchgate.netresearchgate.netrsc.org. This crocetin is then absorbed across the intestinal barrier, primarily through passive transcellular diffusion researchgate.netplos.org. The role of gut microbiota in this biotransformation is significant, as studies in pseudo-germ-free rats or rats treated with antibiotics have shown reduced production and exposure to crocetin after crocin administration mdpi.comresearchgate.netmdpi.comrsc.org.

Tissue Distribution and Accumulation Patterns of Crocin-4

Following absorption and the conversion of crocin to crocetin, the distribution of crocetin to various tissues has been investigated in animal models. Crocetin has been shown to be rapidly distributed into different tissues, including the liver and kidneys researchgate.netfrontiersin.org. This distribution is partly attributed to its weak binding to plasma albumin researchgate.netplos.orgfrontiersin.org. However, studies have also noted that levels of crocetin could not be detected in organs like the lungs and heart, possibly due to rapid glucuronidation into conjugated forms researchgate.net.

Blood-Brain Barrier Permeation Studies of Crocin-4

The ability of Crocin-4 and its metabolites to cross the blood-brain barrier (BBB) is of particular interest due to the potential neuroprotective effects of saffron compounds. While some studies initially suggested that neither crocin nor crocetin could efficiently cross the BBB frontiersin.org, other research indicates that crocetin can penetrate the BBB, albeit at a potentially slow rate researchgate.netnih.gov. In vitro models mimicking the BBB have shown that trans-crocetin can permeate through brain capillary endothelial cells and the blood-cerebrospinal fluid barrier researchgate.net. Some studies have even suggested that some crocins, such as trans-crocin 4, may cross the BBB after intraperitoneal administration in mice despite their hydrophilic nature researchgate.netfrontiersin.org. However, the extent and mechanisms of Crocin-4 and crocetin permeation across the BBB in vivo require further investigation.

Metabolism and Biotransformation Pathways of Crocin-4

The metabolism and biotransformation of Crocin-4 are key determinants of its pharmacokinetic profile and ultimately its biological activity. The primary metabolic pathway for crocin involves the hydrolysis of its glycoside moieties.

Identification of Crocin-4 Metabolites in Preclinical Systems (e.g., Crocetin)

The major metabolite of Crocin-4 identified in preclinical systems is crocetin mdpi.comresearchgate.netwikipedia.orgnih.gov. As discussed in the absorption section, crocin is extensively hydrolyzed to crocetin in the gastrointestinal tract, largely facilitated by gut microbiota mdpi.comresearchgate.netmdpi.comrsc.org. This conversion is considered a critical step for the systemic availability of the active compound mdpi.com. Once in circulation, crocetin can undergo further biotransformation, including the formation of mono- and di-glucuronide conjugates, primarily in the liver and intestines researchgate.net. Studies have also identified new microbial metabolites of crocetin resulting from double-bond reduction and demethylation reactions rsc.org.

Role of Cytochrome P450 Enzymes in Crocin-4 Biotransformation

The role of cytochrome P450 (CYP) enzymes in the biotransformation of Crocin-4 and its metabolites has also been explored. CYP enzymes are a major family of enzymes involved in the metabolism of many drugs and xenobiotics researchgate.netspringermedizin.deuniroma1.it. Studies have investigated the effect of crocin on the metabolic activity of several CYP enzymes in rat liver microsomes researchgate.netnih.gov. Research indicates that crocin can influence the metabolic activity of certain CYP isoforms, including significantly decreasing the metabolic activity of several selected CYP enzymes in rat liver microsomes researchgate.netnih.gov. While the direct role of CYP enzymes in the hydrolysis of crocin to crocetin appears limited compared to gut microbiota mdpi.comnih.gov, the impact of crocin and its metabolites on CYP activity suggests potential for interactions with other co-administered substances metabolized by these enzymes researchgate.netspringermedizin.denih.govnih.gov.

Data Tables

Based on the search results, here is a summary of some pharmacokinetic parameters observed in preclinical studies:

CompoundAdministration RouteSpeciesCmax (µg/L)AUC (µg·h/L)Tmax (h)T1/2 (h)Reference
CrocinOralMouse43.5 ± 8.6151 ± 20.8-- mdpi.comresearchgate.net
CrocetinOral (from Crocin)Mouse4662.5 ± 586.133451.9 ± 3323.6-- mdpi.comresearchgate.net
CrocetinOralRat5.0 ± 1.0 µg/ml845 ± 109 µgxmin/ml1.08 ± 0.270.5 ± 0.1 thieme-connect.com
CrocetinOralHuman100.9–279.7 ng/ml556.5–1720.8 ng·h/ml4.0–4.86.1–7.5 thieme-connect.comfrontiersin.org

Note: Units and specific parameters reported vary across different studies.

Detailed Research Findings

Oral administration of crocin in mice resulted in significantly higher plasma concentrations of crocetin compared to crocin, with crocetin AUC being 56- to 81-fold higher than crocin AUC in rats mdpi.comresearchgate.netfrontiersin.orgresearchgate.netacs.org.

Inhibition of gut flora in rats significantly reduced the production and in vivo exposure to crocetin after oral crocin administration, highlighting the crucial role of gut microbiota in crocin's biotransformation mdpi.comresearchgate.netmdpi.comnih.gov.

In vitro studies using liver and intestinal microsomes showed limited conversion of crocin to crocetin, further supporting the primary role of gut microbiota in this process mdpi.comnih.gov.

Crocetin has been detected in various tissues, including the liver and kidneys, after oral administration of saffron extract or crocetin itself researchgate.netfrontiersin.org.

While some studies suggest crocetin can cross the BBB, others indicate limited brain penetration of both crocin and crocetin after oral administration researchgate.netfrontiersin.orgnih.gov.

Crocin has been shown to decrease the metabolic activity of certain CYP enzymes in rat liver microsomes researchgate.netnih.gov.

Glucuronidation and Sulfation Mechanisms of Crocin-4

While the initial and most significant biotransformation of orally administered Crocin-4 involves the hydrolysis of its glycosidic bond by intestinal bacteria to yield crocetin, further Phase II metabolic processes occur mdpi.comnih.govresearchgate.netresearchgate.net. Crocetin, the primary metabolite, undergoes conjugation reactions in the liver and intestines researchgate.net.

Research indicates that crocetin is subject to glucuronidation, leading to the formation of mono- and di-glucuronide conjugates researchgate.net. Glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which increases the water solubility of compounds, facilitating their excretion researchgate.netnih.gov. While the specific UGT enzymes involved in crocetin glucuronidation are not detailed in the provided search results, this conjugation is a known mechanism for the elimination of crocetin researchgate.net.

Sulfation is another common Phase II metabolic pathway, catalyzed by sulfotransferases (SULTs) researchgate.netacs.orgfrontiersin.org. However, the provided information primarily highlights glucuronidation as the observed conjugation pathway for crocetin following the metabolism of crocin-4 researchgate.net. Specific research detailing the sulfation mechanisms directly involving Crocin-4 or its primary metabolite crocetin was not prominently found within the search results.

Excretion Routes of Crocin-4 and its Metabolites in Preclinical Investigations

Preclinical studies investigating the excretion of Crocin-4 and its metabolites have revealed distinct elimination pathways. Following oral administration, a substantial portion of intact crocin, which was not hydrolyzed in the gastrointestinal tract, is excreted unchanged in the feces researchgate.net. For instance, studies in rats showed that approximately 59.5% of a single oral dose of crocin was excreted in the feces within 24 hours, suggesting that a significant amount reaches the large intestine in its original form researchgate.net.

An example of cumulative excretion data from a preclinical study in rats orally administered crocin is presented in the table below, illustrating the presence of both crocin and crocetin in urine and feces over a 24-hour period mdpi.com:

CompoundMatrixCumulative Amount (µg) (Control Rats)Cumulative Amount (µg) (Antibiotic-Treated Rats)
CrocinUrineDetected (Lower Amount)Detected (Almost Double)
CrocetinUrineDetectedDetected
CrocinFecesLargely ExcretedNot explicitly quantified in snippet
CrocetinFecesDetectedDetected

Enterohepatic Recirculation Research of Crocin-4

Enterohepatic recirculation is a process where a substance is absorbed, enters the portal circulation, is extracted by the liver, excreted into the bile, and then reabsorbed from the intestine, potentially leading to prolonged systemic exposure and multiple peaks in plasma concentration-time profiles researchgate.netwikipedia.orgmdpi.com.

While direct, detailed research specifically on the enterohepatic recirculation of intact Crocin-4 is limited due to its poor absorption and rapid hydrolysis by gut flora, the metabolic fate of its primary metabolite, crocetin, suggests the potential for this process mdpi.comnih.govresearchgate.net. Crocetin undergoes glucuronidation in the liver and intestines, and these glucuronide conjugates can be excreted into the bile researchgate.net. Once in the intestine, bacterial beta-glucuronidases can hydrolyze the conjugates, releasing the aglycone crocetin, which can then be reabsorbed, completing the enterohepatic cycle wikipedia.org.

One preclinical study observing the drug-time curve of the crocetin metabolite in rats noted that peak values were reached at different time points, and suggested that this observation may be indicative of factors including inconsistent absorption sites or enterohepatic circulation frontiersin.org. However, this was presented as a potential explanation rather than a confirmed finding of enterohepatic recirculation frontiersin.org.

Given that crocetin glucuronides are formed and excreted in bile researchgate.net, the physiological basis for enterohepatic recirculation of crocetin metabolites exists. Further dedicated research would be required to definitively confirm and quantify the extent of enterohepatic recirculation of crocetin and its conjugates following the administration of Crocin-4 in preclinical models.

Structure Activity Relationship Sar Studies of Crocin 4 and Its Derivatives

Correlation of Glycoside Moiety Variations with Biological Activities (Mechanistic Focus)

The glycoside moieties attached to the crocetin (B7823005) backbone are significant determinants of crocin's properties, influencing both their water solubility and biological activities nih.govresearchgate.net. Crocin-4, specifically, contains a single gentiobiose moiety esterified to the crocetin molecule nih.gov. Variations in the number and type of sugar units among different crocin (B39872) analogues have been shown to correlate with differing biological potencies.

Research indicates that the length and composition of the sugar moieties are important for certain activities, such as the treatment of neurodegenerative disorders researchgate.net. Studies comparing the activity of different crocins have suggested a relationship between the number of glucose units and their efficacy in inhibiting ethanol-mediated long-term potentiation (LTP) in the hippocampus, a process relevant to learning and memory. Specifically, crocin (often referring to Crocin 1, with four glucose units) showed the highest activity, which decreased with fewer glucose units, following the order Crocin 1 > Crocin 2 > Crocin 3 > Crocin 4 researchgate.netamegroups.org. This suggests that the presence of more sugar moieties may enhance the activity in this specific biological context researchgate.netamegroups.org.

Mechanistically, the sugar moieties can also play a role in the interaction with other molecules. For instance, in the context of antioxidant activity, molecular simulations suggest that the terminal sugar groups of crocin can electrostatically attract hydroxyl radicals, facilitating their scavenging predominantly by a neighbor methyl site on the polyene chain in a "sugar-driven mechanism" nih.govresearchgate.netpreprints.org. Furthermore, the gentiobiose termini are known to be involved in the metabolic conversion of crocin to its aglycone, crocetin, in enterocytes nih.govresearchgate.net.

Influence of Polyene Chain Modifications on Crocin-4's Molecular Interactions

The central polyene chain of Crocin-4, derived from crocetin, is a conjugated system of double bonds nih.govnih.govwikipedia.org. This structural feature is fundamental to its physical and biological characteristics, including its vibrant color. The extensive system of conjugated double bonds makes crocins susceptible to degradation through oxidation and isomerization when exposed to factors like light, heat, and certain pH levels nih.govfrontiersin.org.

The polyene chain is actively involved in molecular interactions. Studies have shown that the polyene chain contributes significantly to hydrophobic interactions when crocins bind to proteins, such as β-Lactoglobulin researchgate.net. These hydrophobic forces, along with hydrogen bonding to an oxygen linker attached to the polyene chain, play a major role in the binding affinity researchgate.net.

The polyene chain's structure is also critical for the antioxidant properties of crocins, as it can stabilize radical species mdpi.com. Molecular simulation studies on the antioxidant mechanism of crocin suggest that while the sugar moiety may initially attract radicals, the scavenging predominantly occurs at the neighbor methyl sites of the polyene chain nih.govresearchgate.netpreprints.org. The configuration of the double bonds in the polyene chain, particularly the trans configuration, has been implicated in the ability of carotenoids, including crocin, to inhibit the aggregation of amyloid-beta peptides, a process relevant to neurodegenerative diseases mdpi.com.

Stereochemical Aspects of Crocin-4 in Mechanistic Biological Studies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many compounds, including drugs uou.ac.in. For crocins, the crocetin backbone contains several conjugated double bonds, which can exist in either cis or trans configurations frontiersin.org. The trans form of crocetin is generally considered more stable than the cis form frontiersin.org.

While the broad importance of stereochemistry in biological interactions is well-established, specific detailed mechanistic studies focusing solely on the stereochemical nuances of Crocin-4 itself and their direct impact on biological mechanisms are less extensively documented compared to the influence of glycoside and polyene chain variations. However, the stereochemistry of the polyene chain, particularly the trans configuration, has been suggested to play a role in the inhibition of amyloid-beta aggregation by carotenoids, including crocin mdpi.com. This indicates that the spatial arrangement of the polyene chain can influence its interaction with biological targets. Further research specifically investigating the stereoisomers of Crocin-4 and their distinct biological activities and mechanisms would provide deeper insights into this aspect of its SAR.

Design and Synthesis of Crocin-4 Analogues for Enhanced Research Potential

The growing interest in the biological activities of crocins, including Crocin-4, has spurred efforts in the design and synthesis of analogues. These efforts are driven by the need for sufficient quantities of these compounds for research, as their natural abundance can be limited and extraction costly nih.govmdpi.com. Chemical synthesis offers a route to obtain crocins and their derivatives, although it can lead to the formation of unwanted side products, complicating purification for research applications mdpi.com.

To overcome these challenges and potentially create compounds with improved or specific properties for research, various synthetic and biotechnological approaches are being explored. This includes the development of synthetic crocin analogues nih.gov. Biotechnological methods, such as tissue culture and genetic engineering, are being investigated as alternative, potentially more sustainable, sources for crocin production mdpi.com. For example, engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae have been successfully modified to produce crocetin and certain crocin types, although achieving high productivity remains a challenge mdpi.com. In vitro enzymatic cascades have also been utilized for the synthesis of crocins mdpi.com.

While specific details on the design principles for Crocin-4 analogues aimed at enhanced research potential are not extensively detailed in the provided information, the SAR insights gained from studying glycoside variations and polyene chain modifications implicitly guide these design efforts. Analogues could be designed with modified sugar moieties to alter solubility or target specific biological pathways, or with altered polyene chains to influence stability or interaction with particular proteins or cellular components, thereby expanding their utility in various research applications.

Computational Approaches to Crocin-4 SAR (e.g., Molecular Docking)

Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools in SAR studies, providing insights into the interactions between small molecules like Crocin-4 and biological targets at the molecular level nih.govchiro.orgresearchgate.netmdpi.com. These methods can predict binding affinities, identify potential binding sites, and characterize the nature of the interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions researchgate.netnih.govchiro.orgresearchgate.net.

Molecular docking studies have been applied to investigate the binding of crocins to various proteins. For instance, molecular docking and dynamics simulations were used to study the interaction of crocin with β-Lactoglobulin, revealing the importance of hydrophobic interactions involving the polyene chain researchgate.net. Computational methods have also been employed to explore the potential interactions of crocin with viral proteins, such as the SARS-CoV-2 main protease, predicting binding affinities and identifying key interactions like hydrogen bond formation researchgate.net.

Density Functional Theory (DFT) calculations have been utilized to study the electronic structure, reactivity descriptors, and antioxidant behavior of crocin, providing a theoretical basis for understanding its radical scavenging properties researchgate.net. Molecular simulations have further illuminated the mechanistic details of how crocin interacts with radicals during antioxidant processes nih.govresearchgate.netpreprints.org.

In the context of neurodegenerative diseases, computational structure-based drug design and molecular docking analyses have been used to study the interaction of carotenoids, including crocin, with amyloid-beta fibrils, suggesting potential mechanisms for inhibiting aggregation through interactions with the peptide structure mdpi.comchiro.org. These computational techniques complement experimental SAR studies by providing detailed atomic-level insights into the molecular basis of Crocin-4's biological activities and interactions.

Emerging Research Frontiers and Future Directions in Crocin 4 Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Crocin-4 Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive framework for understanding the complex biological systems influenced by Crocin-4. These high-throughput techniques generate extensive datasets that can reveal the molecular and genetic interactions associated with the effects of Crocin-4. doi.orgnih.govresearchgate.net Bioinformatics plays a crucial role in analyzing this large volume of data, enabling researchers to identify key genes, enzymes, and metabolic pathways involved in the biosynthesis of secondary metabolites like crocins and to understand how Crocin-4 interacts with biological systems. doi.orgnih.govresearchgate.netmdpi.com

Metabolomics, being the omics type closest to the organism's phenotype, offers a detailed view of the metabolic changes induced by a compound. mdpi.com By analyzing the composition and alterations of metabolites such as lipids, amino acids, and sugars, metabolomics can provide compelling evidence for observed biological effects and help identify potential biomarkers. mdpi.com The combination of multi-omics approaches offers a more complete picture of medicinal plants and their metabolism, facilitating the identification of novel genes and metabolites. mdpi.com

Application of Advanced Computational Modeling and Chemoinformatics in Crocin-4 Studies

Molecular Docking and Dynamics Simulations for Crocin-4

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like Crocin-4) when bound to a target molecule (such as a protein), providing insights into binding affinity and potential interactions. igem.wikiresearchgate.net This method offers a simulated 3D visual representation of binding sites and can predict interactions between a ligand and a target. nih.gov Studies have utilized molecular docking to investigate the interaction of crocin (B39872) with various proteins, including SARS-CoV-2 main protease and tubulin, suggesting potential inhibitory activities. biointerfaceresearch.comfrontiersin.orgnih.gov For instance, docking studies have indicated potential intermolecular hydrogen bonds, van der Waals forces, and hydrophobic interactions between crocin and target proteins. nih.gov

Molecular dynamics (MD) simulations extend docking studies by simulating the movement of atoms and molecules over time, providing information about the stability of the ligand-target complex and conformational changes. nih.govbiointerfaceresearch.comfrontiersin.org MD simulations can analyze the stability of ligand-enzyme complexes and offer different insights into interactions. biointerfaceresearch.com For example, MD simulations have been used to explore the interactions between crocin and phospholipids (B1166683) to determine optimal molar ratios for complex formation, finding that a 1:2 ratio was the most stable. nih.govbrieflands.comresearchgate.net MD simulations have also provided mechanistic insights into how crocin might inhibit protein fibrillation by binding to specific regions and stabilizing protein conformation. acs.org

Here is a table summarizing some findings from molecular docking and dynamics simulations involving crocin:

Target ProteinStudy TypeKey FindingsCitation
SARS-CoV-2 Main ProteaseDocking & MD SimulationCrocin showed affinity for the binding site; MD suggested Digitoxigenin fit better among tested compounds. biointerfaceresearch.com
TubulinDocking & MD SimulationCrocin binding was more stable than some inhibitors; identified hot residues for interaction; high number of hydrogen bonds observed. frontiersin.orgnih.gov
PhospholipidDocking & MD SimulationPredicted binding affinity and interactions; MD determined optimal 1:2 molar ratio for complex stability with high hydrogen bond probability. nih.govbrieflands.comresearchgate.net
Human α-synuclein (hαS)Docking & MD SimulationCrocin binds to NAC region and C-terminal domain, stabilizing autoinhibitory conformation; interacts with fibril edges. acs.org
Cytochrome P450 2C9 (CYP2C9)Docking & 3D-QSAR StudyCrocin bonded with a binding affinity of -9 kcal/mol, stronger than the standard flurbiprofen (B1673479) (-8.2 kcal/mol). researchgate.net
Norepinephrine Transporter (NET)Docking SimulationPredicted binding conformations; suggested possibility of glucose binding at both ends. igem.wiki
α-amylaseMolecular DockingCrocin showed lower free binding energy (-8.1 kcal/mol) than the natural ligand, suggesting promising inhibitory potential. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Crocin-4 Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a mathematical relationship between the chemical structure (or properties derived from it) of a series of compounds and their biological activity. lkouniv.ac.inslideshare.netnite.go.jp QSAR models transform chemical structures into numerical descriptors (e.g., related to hydrophobicity, electronic effects, steric parameters) and use these descriptors in mathematical formulas to predict biological activity. lkouniv.ac.inslideshare.netnih.gov The goal is to predict the activity of new compounds and guide the design of molecules with improved properties. lkouniv.ac.inslideshare.net

While direct QSAR studies specifically focused on a large series of Crocin-4 analogues are not extensively detailed in the provided snippets, the principles of QSAR are applicable to understanding how structural modifications to crocins might influence their activity. Studies on other compound series, such as substituted benzimidazole (B57391) analogues or pyrimidine (B1678525) analogues, demonstrate the application of QSAR in correlating physicochemical properties with biological activity, such as antibacterial or COX-2 inhibitory effects. nih.govijpsr.comresearchgate.net The predictivity of QSAR models can be high, as seen in a 3D-QSAR model for flavonoid derivatives which showed 91.3% predictivity for CYP2C9 activity. researchgate.net Applying QSAR to Crocin-4 and its potential analogues could help identify key structural features responsible for specific biological effects and guide the rational design of more potent or stable derivatives.

Nanotechnology-Based Delivery Systems for Crocin-4 in Preclinical Research Models

Crocin-4, despite its beneficial properties, faces challenges related to its stability, absorption, and bioavailability, which can limit its therapeutic application. nih.govnih.gov Nanotechnology-based delivery systems offer promising strategies to overcome these limitations by encapsulating Crocin-4 within nanocarriers. nih.govnih.govresearchgate.netmdpi.comnih.govbjpharm.org.uk These systems can enhance the stability of Crocin-4, improve its solubility, facilitate its transport across biological barriers, and enable targeted delivery to specific cells or tissues in preclinical research models. nih.govnih.govresearchgate.netmdpi.comnih.gov

Encapsulation Strategies for Enhanced Crocin-4 Stability

Encapsulation of Crocin-4 within various nanocarriers is a key strategy to protect it from degradation caused by factors such as heat, light, oxygen, and unfavorable pH conditions, thereby enhancing its stability. nih.govresearchgate.netuclm.esresearchgate.netsbmu.ac.ir Different materials and methods are being explored for Crocin-4 encapsulation:

Nanoemulsions: Nano-sized colloidal systems can be used to encapsulate crocin, improving its stability. nih.gov Double-layer emulsions stabilized with biopolymers like pectin (B1162225) have shown enhanced viscosity and reduced release of crocin in simulated gastrointestinal conditions. nih.gov

Nanoparticles: Biodegradable nanoparticles, such as those made from chitosan-alginate, have been shown to significantly increase the durability and stability of crocin compared to the free compound under unfavorable conditions. researchgate.net Spherical nanoparticles with sizes ranging from 165 to 230 nm provided enhanced stability. researchgate.net Other nanoparticles like nanocrystalline cellulose (B213188) modified with folic acid have also been used to encapsulate crocin, showing enhanced anti-cancer and antioxidant activities compared to free crocin. nih.gov Zein beta-cyclodextrin (B164692) nanoparticles are also being investigated as carriers. dntb.gov.ua

Liposomes: Liposomal formulations can encapsulate crocin-rich extracts, improving their stability during storage while preserving bioactive properties. uclm.es Liposomes are considered effective carriers for both water-soluble and lipophilic drugs, potentially increasing their bioavailability. mdpi.com

Hydrogels: Casein-based hydrogels have been developed as carriers for crocin, providing a controlled release profile and enhancing stability. sbmu.ac.ir These hydrogels exhibited pseudoplastic rheological behavior and demonstrated slow release of crocin over 24 hours. sbmu.ac.ir

Electrospun Fibers: Encapsulating saffron extract containing crocin into gelatin fibers via electrospinning or freeze drying has been shown to improve its retention and decrease degradation during storage under simulated food processing circumstances and different temperatures. researchgate.net

Here is a table summarizing some encapsulation strategies for Crocin-4 and their effects on stability:

Encapsulation SystemMaterial/MethodEffect on Crocin-4 StabilityCitation
Double-layer EmulsionsBiopolymers (Pectin)Increased viscosity, reduced release in simulated GI conditions, enhanced stability. nih.gov
Chitosan-Alginate NanoparticlesIonic gelationSignificantly increased durability and stability under unfavorable conditions. researchgate.net
Nanocrystalline Cellulose NPsSurface modification (Folic acid)Enhanced stability, improved anti-cancer and antioxidant activities compared to free crocin. nih.gov
LiposomesNot specifiedImproved stability during storage, preserved bioactive properties. uclm.es
Casein HydrogelsAcid-gelationProvided controlled release, enhanced stability. sbmu.ac.ir
Electrospun/Freeze-dried FibersGelatinImproved retention, decreased degradation during storage and processing. researchgate.net
Zein Beta-Cyclodextrin NanoparticlesNot specifiedPromising as carriers (preclinical study mentioned). dntb.gov.ua

Targeted Delivery Approaches for Crocin-4 in Research Systems

Targeted delivery aims to deliver Crocin-4 specifically to desired cells or tissues, maximizing its efficacy at the site of action while minimizing exposure to healthy cells and reducing potential off-target effects. nih.govnih.govbohrium.com This is particularly relevant in research models for conditions like cancer or neurodegenerative diseases, where delivering the compound across biological barriers like the blood-brain barrier is crucial. nih.govmdpi.com

Nanocarriers can be modified with targeting ligands (such as antibodies, peptides, or small molecules) that bind to specific receptors overexpressed on the surface of target cells. For example, nanocrystalline cellulose nanoparticles have been conjugated with folic acid to target cancer cells that overexpress folate receptors. nih.gov This targeted approach resulted in higher toxicity against various cancer cell lines compared to free crocin. nih.gov Magnetic nanoparticles coated with crocin and dextran (B179266) are also being explored for targeted delivery in breast cancer treatment research. bohrium.com

Nanoparticle-based drug delivery systems can also improve the delivery of natural products like crocin across the blood-brain barrier, which is a significant challenge in treating neurodegenerative diseases. mdpi.com By encapsulating crocin, these systems can enhance its bioavailability and facilitate its transport into the brain in preclinical models. mdpi.com

The application of nanotechnology allows for controlled and sustained release of encapsulated compounds, ensuring that Crocin-4 is delivered over time at the target site, which can improve therapeutic outcomes in research systems. sbmu.ac.irbohrium.comnih.gov

Crocin-4 in Combination Research with Other Bioactive Compounds (Mechanistic Synergy)

Investigating Crocin-4 in combination with other bioactive compounds is an emerging area aimed at understanding potential synergistic effects and broader therapeutic applications. Crocus sativus extracts, from which Crocin-4 is isolated, naturally contain a variety of bioactive compounds, including picrocrocin (B1677794) and safranal (B46814) frontiersin.org. Studies exploring the combined effects of these saffron constituents are crucial for understanding the holistic impact of saffron extracts and the specific contribution and interaction of Crocin-4 within this complex mixture. Research has indicated that safranal and crocin (a term often encompassing Crocin-4 and other crocin esters) can influence the metabolic activity of liver microsomal CYP450 isoforms, such as CYP3A, CYP2C11, CYP2B, and CYP2A nih.gov. This suggests potential interactions when Crocin-4 is administered alongside other compounds metabolized by these enzymes, highlighting a need for further investigation into the mechanistic implications of such combinations. Furthermore, studies have explored the combined antioxidant activity of compounds found in saffron, such as kaempferol (B1673270) and crocin, demonstrating synergistic effects in reducing intracellular reactive oxygen species (ROS) formation and increasing cell viability under oxidative stress conditions semanticscholar.org. This suggests that combining Crocin-4 with other antioxidants or compounds targeting oxidative pathways could enhance its protective effects. Future research is needed to systematically evaluate the mechanistic synergy of Crocin-4 with a wider range of bioactive compounds, both from saffron and other sources, to identify combinations with enhanced efficacy and understand the underlying molecular interactions.

Methodological Innovations for Crocin-4 Research

Advancements in research methodologies are critical for a deeper understanding of Crocin-4. Untargeted UPLC-HRMS metabolomics has been employed to determine the metabolic fingerprint and its alterations following the administration of trans-crocin-4 (TC4) in mice alzint.orgresearchgate.net. This approach allows for a comprehensive analysis of metabolic changes induced by Crocin-4, potentially revealing new pathways and biomarkers related to its activity. HPLC analysis is a standard method used to identify and quantify the abundance of various crocins, including trans-crocin-4, in saffron extracts hsfn.gr. Methodological innovations in extraction and purification techniques are also continuously being developed to obtain high-purity Crocin-4 for research purposes. Furthermore, the adaptation of high-throughput screening methods, such as differentiating human iPSCs into mature neurons in miniature 384-well plates for screening small molecules, presents an opportunity to efficiently evaluate the neuroprotective or other effects of Crocin-4 and its combinations hsfn.gr. Pharmacokinetic studies utilizing sensitive analytical methods are essential for understanding the absorption, distribution, metabolism, and excretion of Crocin-4 and its metabolites like crocetin (B7823005) in biological systems thieme-connect.com. Continued development and application of advanced analytical techniques, in vitro models (including complex co-culture systems), in vivo models, and computational approaches will be vital for accelerating Crocin-4 research.

Unexplored Mechanistic Pathways of Crocin-4 Action

While research has shed light on some of the mechanisms underlying the effects of crocins, including Crocin-4, several pathways remain unexplored or require further detailed investigation. For instance, the precise site and mechanism of the anti-depressive action of compounds from C. sativus, including crocin 1 (structurally similar to Crocin-4), are not yet fully elucidated nih.gov. The broader mechanisms of action, interactions with conventional drugs, and safety profiles of C. sativus components are also areas requiring more comprehensive understanding nih.gov. Although crocin (referring to the group of compounds) has been implicated in multiple mechanisms related to ischemic stroke, such as mitochondrial apoptosis, the NF-κB pathway, S100 calcium-binding protein B, interleukin-6, and vascular endothelial growth factor-A, the specific role and detailed mechanisms of Crocin-4 within these pathways warrant further study frontiersin.orgfrontiersin.org. Untargeted metabolomics studies, as mentioned earlier, hold the potential to reveal previously unknown biochemical pathways affected by Crocin-4 administration alzint.orgresearchgate.net. Future research should focus on employing advanced molecular and cellular techniques to dissect the intricate signaling cascades and molecular targets modulated by Crocin-4, moving beyond associations to establish causal relationships and identify novel therapeutic targets.

Ethical Considerations in Preclinical Crocin-4 Research

Ethical considerations are paramount in all stages of scientific research, including preclinical studies involving Crocin-4. When conducting research involving animal models, it is imperative to adhere to strict ethical guidelines and regulations. This includes obtaining ethical approval from relevant committees, ensuring the humane treatment of animals, minimizing pain and distress, and justifying the use of animals in the research design alzint.orgresearchgate.net. Ethical considerations in a study involving Crocin-4 administration in mice were explicitly addressed, with ethical considerations discussed and consent obtained from the facility manager alzint.org. The use of cell lines in preclinical research also involves ethical considerations, such as ensuring the authenticity and proper handling of cell cultures. Furthermore, ethical principles related to data management, integrity, and transparency are crucial in preclinical Crocin-4 research. This includes accurate data recording, appropriate statistical analysis, and honest reporting of findings, regardless of the outcome. While clinical trials present unique and often more complex ethical challenges compared to pharmacological preclinical trials, maintaining high ethical standards in preclinical research is fundamental for building a robust and trustworthy scientific foundation for potential future clinical applications hsfn.gr. Researchers must remain mindful of their ethical responsibilities throughout the research process, from experimental design to data dissemination.

Q & A

Q. Methodological Answer :

  • Rodent Models : Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration) .
  • Sampling Protocol : Serial blood draws (0–24 hours) to plot concentration-time curves.
  • Analytical Method : LC-MS/MS for plasma quantification (LLOQ ~1 ng/mL) .
  • Data Interpretation : Calculate AUC, Cmax, and t½ using non-compartmental analysis (Phoenix WinNonlin) .

Advanced: How can computational modeling predict Crocin-4’s interactions with non-canonical targets like epigenetic regulators?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen Crocin-4 against histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • Validation : Correlate in silico predictions with in vitro HDAC inhibition assays (IC50 determination) .

Basic: What criteria define a robust literature review for identifying gaps in Crocin-4 research?

Q. Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "Crocin-4" AND "apoptosis" NOT "synthesis") across PubMed, Scopus, and Web of Science .
  • Inclusion/Exclusion : Prioritize peer-reviewed studies (2010–2025) with mechanistic data .
  • Gap Analysis : Tabulate understudied areas (e.g., neuroinflammatory effects) using PRISMA flow diagrams .

Advanced: How should researchers address ethical considerations in clinical trials involving Crocin-4?

Q. Methodological Answer :

  • Protocol Registration : Pre-register trials on ClinicalTrials.gov with explicit inclusion criteria (e.g., cancer patients) .
  • Informed Consent : Disclose potential risks (e.g., hepatotoxicity at high doses) and benefits (e.g., antioxidant properties) .
  • Data Transparency : Share adverse event data and raw pharmacokinetic parameters in open-access repositories .

Basic: What statistical methods are suitable for analyzing dose-response relationships in Crocin-4 studies?

Q. Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response) in GraphPad Prism .
  • EC50/IC50 Calculation : Use four-parameter logistic curves with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Advanced: How can researchers optimize synthetic routes for Crocin-4 analogs to enhance bioavailability?

Q. Methodological Answer :

  • Structure-Activity Relationships (SAR) : Modify glycosyl groups to improve solubility (e.g., PEGylation) .
  • In Silico ADME : Predict pharmacokinetic properties (e.g., LogP, BBB permeability) using SwissADME .
  • In Vivo Testing : Compare analogs in rodent models for AUC improvements (>2-fold vs. parent compound) .

Q. Tables for Methodological Reference

Research Stage Key Parameters Evidence-Based Tools
QuantificationHPLC conditions, validation metricsICH guidelines
Stability StudiespH, temperature, degradation kineticsFactorial design
Multi-Omics IntegrationPathway enrichment, CRISPR validationKEGG, Reactome
Computational ModelingDocking scores, MD simulation stabilityAutoDock Vina, GROMACS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.